PSN632408
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-18(2,3)25-17(23)22-10-6-14(7-11-22)24-12-15-20-16(21-26-15)13-4-8-19-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZWKWCEAXQUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=NC(=NO2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466726 | |
| Record name | 1,1-Dimethylethyl 4-[[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methoxy]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857652-30-3 | |
| Record name | 1,1-Dimethylethyl 4-[[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methoxy]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857652-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PSN-632408 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857652303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethylethyl 4-[[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methoxy]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSN-632408 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4434XWK2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mechanism of Action of PSN632408 in Pancreatic Beta-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PSN632408 is a synthetic, small-molecule agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes.[1] GPR119 is predominantly expressed in pancreatic beta-cells and intestinal enteroendocrine L-cells.[1][2] Activation of GPR119 in beta-cells by agonists like this compound enhances glucose-stimulated insulin secretion (GSIS).[2] This document provides an in-depth overview of the molecular mechanisms, signaling pathways, and quantitative effects of this compound on pancreatic beta-cells, supported by detailed experimental protocols and data visualizations.
Core Mechanism of Action in Pancreatic Beta-Cells
The primary mechanism of this compound in pancreatic beta-cells is the activation of GPR119, which initiates a signaling cascade that potentiates the primary glucose-sensing pathway of the cell.
2.1 GPR119 Activation and cAMP Signaling
This compound acts as an agonist at the GPR119 receptor.[2] This receptor is coupled to the stimulatory G-protein, Gαs.[2] Upon agonist binding, GPR119 activates Gαs, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic AMP (cAMP).[1][2] This elevation in cAMP is a critical step in amplifying the insulin secretion response to glucose. Studies in HIT-T15 cells and HEK293 cells transfected with GPR119 have confirmed that this compound treatment leads to a significant increase in intracellular cAMP levels.[2][3]
The cAMP signaling pathway is a well-established modulator of insulin secretion. Elevated cAMP levels activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP 2A (Epac2A).[4] These proteins phosphorylate various targets within the stimulus-secretion coupling cascade, enhancing the exocytosis of insulin-containing granules.[4]
2.2 Potentiation of Glucose-Stimulated Insulin Secretion (GSIS)
The action of this compound is glucose-dependent, meaning it primarily enhances insulin secretion in the presence of elevated blood glucose levels.[5][6] This is a key safety feature for an anti-diabetic agent, as it minimizes the risk of hypoglycemia. The process is a potentiation of the canonical GSIS pathway:
-
Glucose Sensing: Elevated glucose enters the beta-cell via GLUT transporters.
-
Metabolism: Glucose metabolism increases the intracellular ATP/ADP ratio.
-
KATP Channel Closure: The high ATP/ADP ratio closes ATP-sensitive potassium (KATP) channels, depolarizing the cell membrane.[7][8]
-
Calcium Influx: Depolarization opens voltage-dependent calcium channels (VDCCs), leading to an influx of Ca2+.[7][9]
-
Insulin Exocytosis: The rise in intracellular Ca2+ triggers the fusion of insulin-containing vesicles with the plasma membrane, releasing insulin.[7]
The GPR119-cAMP pathway activated by this compound amplifies this process, particularly the final exocytotic steps, leading to a greater release of insulin for a given glucose stimulus.[9]
Quantitative Data Summary
The effects of this compound have been quantified in various in vitro and in vivo models.
Table 1: In Vitro Effects of this compound
| Parameter | Cell/Tissue Type | Condition | Result | Reference |
|---|---|---|---|---|
| cAMP Accumulation | HIT-T15 cells | 30 min treatment | Dose-dependent increase | [2] |
| Insulin Secretion | HEK293 cells (GPR119 transfected) | Not specified | Increased secretion | [3] |
| Beta-Cell Replication | Not specified | in vitro treatment | Significant increase |[10] |
Table 2: In Vivo Effects of this compound (in Diabetic Mice)
| Parameter | Treatment Group | Duration | Result | Reference |
|---|---|---|---|---|
| Normoglycemia | This compound alone | 7 weeks | 32% of mice achieved normoglycemia | [11] |
| Normoglycemia | This compound + Sitagliptin | 7 weeks | 59% of mice achieved normoglycemia | [11] |
| Plasma Active GLP-1 | This compound + Sitagliptin | 7 weeks | Significantly increased levels | [11] |
| Beta-Cell Mass | This compound + Sitagliptin | 7 weeks | Augmented beta-cell mass | [11] |
| Beta-Cell Replication | Not specified | in vivo treatment | Stimulated replication |[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
4.1 Protocol: Intracellular cAMP Measurement
This protocol is based on methods used to assess the effect of GPR119 agonists on intracellular cAMP.[2]
-
Cell Culture: Culture pancreatic beta-cell lines (e.g., HIT-T15, MIN6) or GPR119-transfected HEK293 cells in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed cells into 96-well plates at a desired density and allow them to adhere overnight.
-
Pre-treatment: Aspirate the culture medium and wash the cells with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound (and control compounds) to the wells. Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Quantification: Determine the intracellular cAMP concentration using a competitive immunoassay kit, such as the Perkin Elmer AlphaScreen cAMP kit.[2] Measure the signal on a compatible plate reader.
-
Data Analysis: Calculate cAMP concentrations based on a standard curve and normalize to the vehicle control.
4.2 Protocol: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This protocol describes a static incubation method for measuring insulin secretion from isolated rodent or human islets.[12][13]
-
Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture/Recovery: Culture the isolated islets overnight in a non-adherent dish with culture medium (e.g., RPMI-1640) to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size and place them in groups (e.g., 10 islets/well) into a multi-well plate. Pre-incubate them for 30-60 minutes in a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal secretion rate.
-
Stimulation: Carefully remove the pre-incubation buffer and replace it with KRBH buffer containing:
-
Low glucose (e.g., 2.8 mM) ± this compound
-
High glucose (e.g., 11.2 mM or 16.7 mM) ± this compound
-
-
Incubation: Incubate the islets for a defined period (e.g., 60-90 minutes) at 37°C.
-
Supernatant Collection: After incubation, collect the supernatant from each well. This contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA) kit.
-
Data Analysis: Normalize the secreted insulin values to the islet insulin content (determined after lysing the islets) or to the number of islets per well. Compare the results between treatment groups.
Additional Biological Effects and Considerations
-
Beta-Cell Proliferation: Beyond its effects on insulin secretion, this compound has been shown to stimulate beta-cell replication both in vitro and in vivo.[10] This suggests a potential role in preserving or expanding beta-cell mass, which is often diminished in type 2 diabetes.
-
Synergy with DPP-IV Inhibitors: Combination therapy of this compound with a dipeptidyl peptidase-IV (DPP-IV) inhibitor like sitagliptin has demonstrated a synergistic effect.[11] This combination significantly improved glucose clearance, augmented beta-cell mass, and increased levels of active GLP-1, suggesting that GPR119 agonists can work through both direct (beta-cell) and indirect (incretin) pathways.[11]
-
Divergent Effects of Synthetic Agonists: It is important to note that some studies suggest synthetic GPR119 agonists, including this compound, can have divergent effects on insulin secretion, cAMP, and intracellular calcium when compared to endogenous ligands like oleoylethanolamide (OEA).[9] This raises the possibility that these compounds may activate GPR119-independent pathways, making them potentially unsuitable as highly specific pharmacological tools for studying pure GPR119 biology.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A role for beta-cell-expressed G protein-coupled receptor 119 in glycemic control by enhancing glucose-dependent insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stimulating beta cell replication and improving islet graft function by GPR119 agonists PMID: 21902730 | MCE [medchemexpress.cn]
- 11. Stimulating β-cell regeneration by combining a GPR119 agonist with a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Measurement of Insulin Secretion from Isolated Rodent Islets of Langerhans | Springer Nature Experiments [experiments.springernature.com]
In-Depth Technical Guide: PSN632408 and its Interaction with the GPR119 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional potency of PSN632408, a synthetic agonist for the G protein-coupled receptor 119 (GPR119). This document details the receptor's signaling pathway, quantitative data on this compound's activity, and explicit experimental protocols for the characterization of this and similar compounds.
Introduction to GPR119
G protein-coupled receptor 119 (GPR119) is a class A (rhodopsin-type) GPCR that has garnered significant interest as a therapeutic target for type 2 diabetes and obesity.[1][2] It is predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract.[2] Activation of GPR119 leads to glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[3] The endogenous ligand for GPR119 is oleoylethanolamide (OEA).[2][4] this compound is a selective, orally active synthetic agonist of GPR119.[1][5]
GPR119 Signaling Pathway
GPR119 activation initiates a signaling cascade through the coupling to the stimulatory G protein, Gαs.[2] This interaction leads to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels is the primary downstream signaling event.[2][3] In pancreatic β-cells, elevated cAMP potentiates glucose-stimulated insulin secretion. In intestinal L-cells, it triggers the release of GLP-1.[3]
GPR119 receptor signaling cascade upon agonist binding.
This compound Binding Affinity and Potency
This compound has been characterized as a potent agonist of the GPR119 receptor. Its potency is often described by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal possible response.
| Parameter | Species | Value (μM) | Reference |
| EC50 | Human GPR119 | 7.9 | [1][5][6][7] |
| EC50 | Mouse GPR119 | 5.6 | [1][5][6][7] |
| EC50 (cAMP level) | Not Specified | 1.9 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GPR119 agonists. Below are representative protocols for determining binding affinity and functional potency.
Radioligand Competition Binding Assay for Ki Determination
This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GPR119 receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing human GPR119.
-
Radioligand: A suitable GPR119-specific radioligand (e.g., [³H]-AR231453).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known GPR119 agonist (e.g., 10 µM AR231453).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Plates.
-
Glass Fiber Filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing GPR119 in a cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method like the BCA assay.[8]
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), the radioligand at a concentration near its Kd, and various concentrations of the test compound (this compound).
-
Controls:
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a non-radiolabeled GPR119 agonist.
-
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach binding equilibrium.[8]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[8]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.[8]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay for Functional Potency (EC50)
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, confirming its agonist activity and determining its potency (EC50).
Materials:
-
Cells: HEK293 cells stably expressing human GPR119.
-
Test Compound: this compound.
-
Positive Control: Forskolin (a direct activator of adenylyl cyclase).
-
Assay Buffer/Medium: As required by the specific cAMP detection kit.
-
cAMP Detection Kit: A commercial kit based on HTRF, FRET, or luminescence.[2][9]
-
384-well Microplates. [9]
Procedure:
-
Cell Seeding: Seed the HEK293-hGPR119 cells into 384-well plates and culture until they reach the desired confluency.[9]
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. Also, prepare solutions for the positive control (e.g., 10 µM forskolin) and a vehicle control (e.g., DMSO).[9]
-
Cell Stimulation: Pre-incubate the cells if required by the kit protocol (e.g., with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation). Add the diluted this compound, positive control, or vehicle to the respective wells.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.[2][9]
-
Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's instructions for the chosen kit. This typically involves adding detection reagents that will generate a signal (e.g., fluorescence or luminescence) proportional to the amount of cAMP present.
-
Measurement: Read the plate using a suitable plate reader.
-
Data Analysis:
-
Normalize the data (e.g., as a percentage of the response to the positive control).
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This compound is a well-characterized GPR119 agonist with demonstrated potency in the low micromolar range for both human and mouse receptors. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the binding affinity and functional activity of this compound and other novel GPR119 modulators. A thorough understanding of these methodologies is essential for the successful discovery and development of new therapeutics targeting the GPR119 receptor for the treatment of metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. GPR119å使¿å¨åï¼this compoundï¼ [bjbalb.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to PSN632408 and the Activation of the cAMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PSN632408, a selective agonist of the G protein-coupled receptor 119 (GPR119), and its role in activating the cyclic adenosine monophosphate (cAMP) signaling pathway. This document details the mechanism of action, presents quantitative data on its activity, and provides comprehensive experimental protocols for studying its effects.
Introduction to this compound
This compound is a synthetic, orally active small molecule that acts as a selective agonist for GPR119.[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3] Its activation is a key therapeutic target for type 2 diabetes and obesity due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from the pancreas and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][3][4]
Mechanism of Action: The cAMP Signaling Pathway
This compound exerts its effects by binding to and activating GPR119. GPR119 is coupled to the stimulatory G protein (Gαs), and its activation leads to the stimulation of adenylyl cyclase.[2][5] This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels triggers downstream signaling cascades that result in enhanced insulin and GLP-1 secretion.[1][2]
Figure 1: this compound-mediated activation of the cAMP signaling pathway.
Quantitative Data
The potency and efficacy of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data.
| Assay Type | Cell Line/System | Parameter | Value (µM) | Reference |
| GPR119 Activation | Recombinant mouse GPR119 | EC50 | 5.6 | [1] |
| GPR119 Activation | Recombinant human GPR119 | EC50 | 7.9 | [1] |
| cAMP Accumulation | HIT-T15 cells | EC50 | 1.9 | [1] |
| cAMP Accumulation | HEK293 (human GPR119) | EC50 | ~7.9 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound.
cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels following GPR119 activation by this compound.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM)
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF cAMP kit)
-
384-well plates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a density of 4,000 cells per well and incubate for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay: a. Remove cell culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX). b. Incubate for 30 minutes at room temperature. c. Add different concentrations of this compound to the wells. d. Incubate for 30 minutes at room temperature.
-
Detection: Add the cAMP detection reagents (e.g., d2-conjugated cAMP and cryptate (Eu)-conjugated antibody) to each well.
-
Measurement: Incubate for 60 minutes at room temperature and measure the signal using a plate reader compatible with HTRF.
-
Data Analysis: Calculate the concentration of cAMP based on a standard curve. Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
Figure 2: Experimental workflow for the cAMP accumulation assay.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the potentiation of glucose-stimulated insulin secretion by this compound in an insulin-secreting cell line.
Materials:
-
MIN6 or INS-1E insulinoma cells
-
Cell culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with low glucose (e.g., 2.8 mM)
-
KRBB with high glucose (e.g., 16.7 mM)
-
This compound
-
Insulin ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding: Seed MIN6 cells into 24-well plates and culture until they reach 80-90% confluency.
-
Pre-incubation: a. Wash the cells twice with a glucose-free KRBB. b. Pre-incubate the cells in KRBB with low glucose for 1-2 hours at 37°C.
-
Stimulation: a. Remove the pre-incubation buffer. b. Add KRBB with low glucose or high glucose, each containing different concentrations of this compound or vehicle control. c. Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatants from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Plot the insulin concentration against the this compound concentration for both low and high glucose conditions.
GLP-1 Secretion Assay
This protocol is for measuring GLP-1 secretion from an enteroendocrine cell line in response to this compound.
Materials:
-
GLUTag or STC-1 cells
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., HBSS)
-
This compound
-
DPP-IV inhibitor (to prevent GLP-1 degradation)
-
GLP-1 ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding: Seed GLUTag cells into 24-well plates and culture to the desired confluency.
-
Pre-incubation: a. Wash the cells with assay buffer. b. Pre-incubate in assay buffer for 1 hour at 37°C.
-
Stimulation: a. Remove the pre-incubation buffer. b. Add fresh assay buffer containing a DPP-IV inhibitor and different concentrations of this compound or vehicle control. c. Incubate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatants.
-
GLP-1 Measurement: Measure the active GLP-1 concentration in the supernatants using a specific ELISA kit.
-
Data Analysis: Normalize the GLP-1 secretion to the total protein content. Plot the GLP-1 concentration against the this compound concentration.
In Vivo Studies: Oral Glucose Tolerance Test (OGTT)
In vivo efficacy of this compound can be assessed using an oral glucose tolerance test in rodents.
Procedure:
-
Fasting: Fast mice overnight (e.g., 16 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from the tail vein.
-
Compound Administration: Administer this compound or vehicle orally.
-
Glucose Challenge: After a set time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for glucose excursion to quantify the improvement in glucose tolerance.
Conclusion
This compound is a valuable research tool for investigating the role of GPR119 and the cAMP signaling pathway in metabolic regulation. Its ability to stimulate both insulin and GLP-1 secretion through a glucose-dependent mechanism highlights its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further explore the pharmacological properties of this compound and other GPR119 agonists.
References
- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to PSN632408 for In Vitro Studies of Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic G-protein coupled receptor 119 (GPR119) agonist, PSN632408, for its application in in vitro studies of insulin secretion. This document consolidates key data, outlines detailed experimental protocols, and visualizes the underlying molecular mechanisms to support researchers in the fields of diabetes, metabolic disorders, and drug discovery.
Introduction to this compound
This compound is a synthetic small molecule that acts as an agonist for GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells. Activation of GPR119 in β-cells is known to potentiate glucose-stimulated insulin secretion (GSIS), making it a target of interest for the development of novel therapeutics for type 2 diabetes. This compound has been utilized in preclinical research to explore the role of GPR119 in insulin secretion and glucose homeostasis. However, it is crucial for researchers to be aware that some studies suggest that synthetic agonists like this compound may exhibit divergent signaling pathways and potential GPR119-independent effects compared to endogenous ligands, a critical consideration in experimental design and data interpretation.[1][2][3]
Quantitative Data on this compound-Mediated Insulin Secretion
The following table summarizes the available quantitative data on the effect of this compound on insulin secretion from in vitro studies. It is important to note that comprehensive dose-response data for this compound is limited in publicly available literature.
| Cell Line | Agonist Concentration | Glucose Concentration | Effect on Insulin Secretion | Reference |
| MIN6c4 | 3.3 µM | 16 mM | Significantly increased GSIS | Scott et al., 2008 |
| RIN-119 (RINm5f transfected with human GPR119) | Not specified | Not specified | Increased insulin secretion | Scott et al., 2008 |
| HIT-T15 | Not specified | Not specified | Increased intracellular cAMP | Overton et al., 2006 |
GPR119 Signaling Pathway in Pancreatic β-Cells
Activation of GPR119 by an agonist like this compound initiates a signaling cascade that augments insulin secretion in a glucose-dependent manner. The proposed mechanism is illustrated below.
Experimental Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is a synthesized methodology based on standard GSIS assays and can be adapted for use with this compound to assess its effect on insulin secretion from pancreatic islet cells or insulinoma cell lines (e.g., MIN6, INS-1).
Materials and Reagents
-
Pancreatic islets (e.g., isolated mouse or human islets) or insulinoma cells (e.g., MIN6c4)
-
Cell culture medium (e.g., RPMI-1640 with 11.1 mM glucose, 10% FBS, penicillin/streptomycin)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Insulin ELISA kit
-
Multi-well plates (e.g., 24-well)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture: Culture pancreatic islets or insulinoma cells under standard conditions to achieve the desired confluence or number. For islets, allow a recovery period after isolation.
-
Plating:
-
Islets: Hand-pick islets of similar size and plate a consistent number (e.g., 10-15 islets/well) in a multi-well plate.
-
Adherent Cells: Seed cells in a multi-well plate to reach approximately 80-90% confluency on the day of the assay.
-
-
Pre-incubation:
-
Gently wash the cells twice with PBS.
-
Add low glucose (e.g., 2.8 mM) KRBH to each well and pre-incubate for 1-2 hours at 37°C in a CO2 incubator. This step allows the cells to return to a basal state of insulin secretion.
-
-
Stimulation:
-
Carefully remove the pre-incubation buffer.
-
Add the following solutions to the respective wells:
-
Basal Control: Low glucose KRBH with vehicle (e.g., DMSO).
-
Basal + this compound: Low glucose KRBH with the desired concentration of this compound.
-
Stimulated Control: High glucose KRBH with vehicle.
-
Stimulated + this compound: High glucose KRBH with the desired concentration of this compound.
-
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Sample Collection:
-
After the incubation period, carefully collect the supernatant from each well without disturbing the cells.
-
Centrifuge the supernatant to pellet any detached cells and transfer the clear supernatant to a new tube.
-
Store the samples at -20°C or -80°C until the insulin assay is performed.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Normalization:
-
To account for variations in cell number, lyse the cells in each well and measure the total protein or DNA content.
-
Normalize the insulin secretion values to the total protein or DNA content for each well.
-
Important Considerations and Potential Pitfalls
-
GPR119-Independent Effects: As highlighted in the literature, this compound may have off-target effects.[1][2] It is advisable to include appropriate controls, such as using cells that do not express GPR119 or using GPR119 antagonists, to confirm the specificity of the observed effects.
-
Dose-Response: It is recommended to perform a dose-response curve for this compound to determine the optimal concentration for stimulating insulin secretion in the specific cell system being used.
-
Vehicle Control: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO is consistent across all experimental conditions and is at a level that does not affect cell viability or function.
-
Glucose Dependence: The insulinotropic effect of GPR119 agonists is generally glucose-dependent. It is essential to test the effect of this compound at both low and high glucose concentrations to verify this property.
Conclusion
This compound serves as a useful pharmacological tool for investigating the role of GPR119 in modulating insulin secretion in vitro. This guide provides the foundational knowledge and a practical framework for researchers to design and execute robust experiments. By carefully considering the experimental design, including appropriate controls for potential off-target effects, researchers can effectively leverage this compound to advance our understanding of β-cell physiology and explore new avenues for the treatment of metabolic diseases.
References
- 1. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The GPR119 Agonist PSN632408: A Technical Guide to its Effects on GLP-1 Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSN632408 is a selective, orally active agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and obesity.[1][2][3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2][4] Its activation has been shown to stimulate the release of glucagon-like peptide-1 (GLP-1), a key incretin hormone with multiple beneficial effects on glucose homeostasis and appetite regulation. This technical guide provides an in-depth overview of the effects of this compound on GLP-1 release, including quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.
Core Mechanism of Action: GPR119 Signaling Pathway
This compound exerts its effects by binding to and activating GPR119 on enteroendocrine L-cells. This activation initiates a downstream signaling cascade that ultimately leads to the secretion of GLP-1. The primary signaling pathway involves the coupling of GPR119 to the stimulatory G protein (Gαs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels is a critical step in triggering the exocytosis of GLP-1-containing granules from the L-cells.[2]
References
- 1. academic.oup.com [academic.oup.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PSN632408 in Obesity Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obesity remains a global health crisis, driving a significant need for novel therapeutic interventions. The G protein-coupled receptor 119 (GPR119) has emerged as a promising target in metabolic disease research due to its strategic expression in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 stimulates a dual mechanism involving the enhancement of glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins play a crucial role in regulating glucose homeostasis and satiety. PSN632408 is a selective, orally active agonist of GPR119 that has demonstrated significant potential in preclinical obesity research. This technical guide provides an in-depth overview of the mechanism of action, key experimental data, and detailed protocols related to the investigation of this compound in the context of obesity.
Introduction to this compound and GPR119
GPR119 is a Class A G protein-coupled receptor primarily expressed in the pancreas and gastrointestinal tract.[1][2] Its activation by endogenous ligands, such as oleoylethanolamide (OEA), or synthetic agonists like this compound, triggers a signaling cascade that positively impacts metabolic control.[2][3] this compound is a small molecule agonist that has been instrumental in elucidating the therapeutic potential of targeting GPR119 for the treatment of obesity and type 2 diabetes.[2][4]
Mechanism of Action
This compound exerts its effects by binding to and activating the GPR119 receptor. This activation leads to the stimulation of the Gαs subunit of the associated G protein, which in turn activates adenylyl cyclase.[1] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[1][3] The subsequent increase in intracellular cAMP levels in pancreatic β-cells and intestinal L-cells initiates a cascade of downstream events culminating in enhanced insulin secretion and the release of incretin hormones, GLP-1 and GIP.[1] These incretins are known to suppress appetite, delay gastric emptying, and improve glucose tolerance, all of which contribute to weight management.[3]
Signaling Pathway Diagram
Caption: GPR119 signaling cascade upon agonist binding.
Quantitative Data on this compound
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/Receptor | Parameter | Value (µM) |
| Receptor Activation | Recombinant mouse GPR119 | EC50 | 5.6 |
| Receptor Activation | Recombinant human GPR119 | EC50 | 7.9 |
| cAMP Accumulation | HIT-T15 cells | EC50 | 1.9 |
Data sourced from MedchemExpress.[5]
Table 2: In Vivo Efficacy of this compound in Rodent Models of Obesity
| Animal Model | Treatment Details | Key Findings |
| High-fat-fed rats | 100 mg/kg, p.o., daily for 14 days | - 10% decrease in mean daily food intake (week 1)[5] - 15% decrease in mean daily food intake (week 2)[5] - Significant attenuation of body weight gain from day 6[5] - Evidence of weight loss[5] - Reduced white adipose tissue deposition[4] |
| Rats | 100 mg/kg, p.o., single dose | - 10.4% lower total food intake over 24 hours compared to control[2] |
| Rodent models of obesity (general) | Sub-chronic administration | - Reduced fat pad masses[3] - Reduced plasma leptin and triglyceride levels[3] |
Detailed Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation by this compound. A common method involves using a cell line stably expressing the GPR119 receptor, such as HIT-T15 or HEK293 cells.[3]
Materials:
-
HIT-T15 or HEK293 cells stably expressing GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., DMEM containing a phosphodiesterase inhibitor like 1 mM IBMX)
-
This compound
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF®, LANCE®, or AlphaScreen®)
-
384-well white microplates
Procedure:
-
Cell Culture: Culture cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and resuspend them in assay buffer. Seed the cells into a 384-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.[3]
-
cAMP Measurement: Add the cAMP detection reagents from the chosen kit (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate) to all wells.[1][6]
-
Final Incubation: Incubate the plate for 1 hour at room temperature.[1]
-
Data Acquisition: Read the plate on a compatible microplate reader (e.g., an HTRF-certified reader).
-
Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the this compound concentration. Calculate the EC50 value using a nonlinear regression model.
In Vitro GLP-1 Secretion Assay
This protocol measures the ability of this compound to stimulate GLP-1 secretion from an enteroendocrine cell line, such as GLUTag or NCI-H716 cells.[7][8]
Materials:
-
GLUTag or NCI-H716 cells
-
Cell culture medium
-
Secretion buffer (e.g., Krebs-Ringer bicarbonate buffer supplemented with BSA and a DPP-IV inhibitor)
-
This compound
-
Forskolin or KCl (positive controls)
-
DMSO (vehicle control)
-
GLP-1 ELISA kit
-
24-well plates
Procedure:
-
Cell Culture: Culture cells in 24-well plates until they reach a desired confluency.
-
Pre-incubation: Wash the cells with secretion buffer and then pre-incubate them in fresh buffer for a defined period (e.g., 30-60 minutes) to establish a baseline.
-
Compound Stimulation: Replace the pre-incubation buffer with secretion buffer containing various concentrations of this compound, positive controls, or vehicle control.
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C.
-
Supernatant Collection: Collect the supernatants from each well.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the collected supernatants using a GLP-1 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured GLP-1 concentration against the this compound concentration to determine the dose-dependent effect on GLP-1 secretion.
In Vivo Diet-Induced Obesity (DIO) Rodent Model
This protocol outlines a general procedure for evaluating the anti-obesity effects of this compound in a diet-induced obesity model.
Animals:
-
Male C57BL/6J mice or Sprague-Dawley rats are commonly used as they are susceptible to developing obesity on a high-fat diet.[9][10]
Diet:
-
A high-fat diet (HFD) with 45-60% of calories derived from fat is used to induce obesity.[9] A control group is maintained on a standard low-fat chow diet.
Procedure:
-
Obesity Induction: House animals individually and provide ad libitum access to the HFD for a period of 8-12 weeks to induce a significant increase in body weight and adiposity compared to the control group.[9]
-
Grouping and Treatment: Once the obese phenotype is established, randomize the animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 14 days).[5]
-
Parameter Measurement:
-
Body Weight: Record body weight twice weekly.[9]
-
Food Intake: Measure daily food consumption.
-
Body Composition: At the end of the study, determine fat mass and lean mass using techniques like quantitative magnetic resonance (QMR) or by dissecting and weighing specific fat pads (e.g., epididymal, retroperitoneal).[9][11]
-
Plasma Analysis: Collect blood samples at baseline and at the end of the study to measure plasma levels of triglycerides, cholesterol, and leptin using appropriate assay kits.[3][9]
-
-
Data Analysis: Compare the changes in body weight, food intake, fat mass, and plasma biomarkers between the this compound-treated groups and the vehicle control group using appropriate statistical tests.
Experimental Workflows
In Vitro Assay Workflow
Caption: Workflow for in vitro characterization.
In Vivo Study Workflow
Caption: Workflow for in vivo efficacy testing.
Conclusion
This compound has proven to be a valuable pharmacological tool for investigating the role of GPR119 in obesity and metabolic disorders. Its ability to stimulate incretin release and subsequently reduce food intake and body weight in preclinical models highlights the therapeutic potential of GPR119 agonism. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further explore the mechanisms and efficacy of GPR119 agonists in the context of obesity research. Further investigation into the long-term efficacy and safety of compounds like this compound is warranted to translate these promising preclinical findings into viable therapeutic strategies for human obesity.
References
- 1. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
PSN632408: A GPR119 Agonist as a Potential Therapeutic for Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PSN632408 is a selective, orally active small molecule agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and related metabolic disorders. Activation of GPR119, which is predominantly expressed in pancreatic β-cells and intestinal L-cells, leads to a glucose-dependent increase in insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This whitepaper provides a comprehensive technical overview of the preclinical data supporting this compound as a potential therapeutic agent. It details the in vitro and in vivo pharmacology of this compound, including its mechanism of action, efficacy in animal models of diabetes, and synergistic effects when combined with other antidiabetic agents. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of GPR119 agonists.
Introduction to GPR119 and its Role in Glucose Homeostasis
G protein-coupled receptor 119 (GPR119) is a class A GPCR that has emerged as a key regulator of glucose homeostasis.[1] Its expression is largely restricted to pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[1] The activation of GPR119 by endogenous ligands, such as oleoylethanolamide (OEA), stimulates two key pathways that contribute to lowering blood glucose levels:
-
Direct Stimulation of Insulin Secretion: In pancreatic β-cells, GPR119 activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn potentiates glucose-stimulated insulin secretion (GSIS).[2] This glucose-dependent mechanism of action minimizes the risk of hypoglycemia, a common side effect of some antidiabetic therapies.[1]
-
Incretin Hormone Release: In intestinal L-cells, GPR119 agonism stimulates the secretion of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones further enhance pancreatic insulin secretion in a glucose-dependent manner, slow gastric emptying, and promote satiety.[1]
Given its dual mechanism of action, GPR119 represents an attractive therapeutic target for the treatment of type 2 diabetes. Small molecule agonists of GPR119, such as this compound, have been developed to harness this therapeutic potential.
This compound: A Selective GPR119 Agonist
This compound is a selective and orally active agonist of the GPR119 receptor. Preclinical studies have demonstrated its ability to modulate key pathways involved in glucose metabolism.
In Vitro Pharmacology
This compound has been shown to be a potent agonist of both human and mouse GPR119 receptors. Its activation of the receptor leads to a dose-dependent increase in intracellular cAMP levels in various cell lines, including HIT-T15 and MIN6c4 cells.[2][3]
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value (μM) |
| EC50 (GPR119 Activation) | Human | 7.9 |
| EC50 (GPR119 Activation) | Mouse | 5.6 |
| EC50 (cAMP Production) | Not Specified | 1.9 |
In pancreatic β-cell lines such as RINm5f and MIN6, this compound potentiates glucose-stimulated insulin secretion.[4] This effect is dependent on the presence of high glucose concentrations, highlighting the glucose-dependent nature of its insulinotropic action.[4] However, some studies suggest that synthetic GPR119 agonists like this compound may have divergent effects on insulin secretion compared to endogenous agonists and could potentially activate GPR119-independent pathways.[3]
Table 2: Effect of this compound on Insulin Secretion in RIN-119 Cells
| Treatment (16 mM Glucose) | Insulin Secretion (ng/mL, mean ± SEM) |
| Control | ~1.8 |
| This compound (10 µM) | ~3.0 |
| p<0.01 compared to control.[4] |
In Vivo Pharmacology
In animal models of diabetes and obesity, oral administration of this compound has been shown to improve glucose tolerance. During an OGTT, this compound-treated mice exhibit a significant reduction in blood glucose excursions compared to vehicle-treated controls.
Subchronic oral administration of this compound to high-fat-fed rats has been demonstrated to suppress food intake and reduce body weight gain. A daily dose of 100 mg/kg for 14 days resulted in a 10% decrease in mean daily food intake during the first week and a 15% decrease during the second week. This was accompanied by a significant attenuation of body weight gain.
Combination Therapy: this compound and Sitagliptin
The therapeutic potential of this compound can be enhanced when used in combination with other antidiabetic agents. A particularly promising combination is with a dipeptidyl peptidase-4 (DPP-4) inhibitor, such as sitagliptin. DPP-4 inhibitors prevent the breakdown of incretin hormones like GLP-1, thereby prolonging their action.[5]
Rationale for Combination
The combination of a GPR119 agonist and a DPP-4 inhibitor offers a synergistic approach to glycemic control. This compound stimulates the release of GLP-1, while sitagliptin inhibits its degradation.[5] This dual action leads to a more sustained and amplified incretin effect, resulting in improved insulin secretion and glucose disposal.
Preclinical Efficacy
Studies in diabetic mouse models have demonstrated the superior efficacy of the this compound and sitagliptin combination compared to either agent alone. This combination therapy leads to a greater improvement in glucose tolerance and a more pronounced increase in plasma GLP-1 levels.
Experimental Protocols
In Vitro cAMP Assay
Objective: To determine the potency of this compound in stimulating intracellular cAMP production.
Methodology:
-
Cell Culture: HIT-T15 cells are cultured in an appropriate medium and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for 30 minutes.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as the Perkin Elmer AlphaScreen cAMP kit.[2]
-
Data Analysis: The EC50 value is calculated from the dose-response curve.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the effect of this compound on glucose-stimulated insulin secretion from pancreatic β-cells.
Methodology:
-
Cell Culture: MIN6 cells are seeded in 24-well plates and cultured to confluence.
-
Starvation: Cells are washed with Krebs-Ringer bicarbonate buffer (KRBH) and then incubated in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.
-
Stimulation: The starvation buffer is replaced with KRBH containing low (2.8 mM) or high (16.7 mM) glucose, with or without different concentrations of this compound. Cells are incubated for 1-2 hours.
-
Sample Collection: The supernatant is collected to measure insulin concentration.
-
Insulin Quantification: Insulin levels are determined using an ELISA or radioimmunoassay (RIA) kit.
-
Data Analysis: Insulin secretion is normalized to total protein content or cell number.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance.
Methodology:
-
Animal Model: Male C57BL/6J mice are often used.
-
Fasting: Mice are fasted overnight (typically 16 hours) with free access to water.[6]
-
Compound Administration: this compound or vehicle is administered orally via gavage.
-
Glucose Challenge: After a set period (e.g., 30-60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally.[6][7]
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[6][8]
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated and compared between treatment groups.
Signaling Pathways and Experimental Workflows
Caption: GPR119 signaling cascade initiated by this compound.
Caption: Experimental workflow for an Oral Glucose Tolerance Test.
Caption: Synergistic logic of combination therapy.
Conclusion and Future Directions
This compound, as a selective GPR119 agonist, demonstrates significant potential as a therapeutic agent for type 2 diabetes. Its dual mechanism of action, involving both direct stimulation of glucose-dependent insulin secretion and the release of incretin hormones, offers a comprehensive approach to glycemic control with a reduced risk of hypoglycemia. Preclinical in vitro and in vivo studies have consistently shown its efficacy in improving glucose homeostasis, reducing food intake, and managing body weight.
Furthermore, the synergistic effects observed when this compound is combined with a DPP-4 inhibitor like sitagliptin highlight a promising path for developing highly effective combination therapies for type 2 diabetes.
Future research should focus on a more detailed characterization of the potential for off-target effects of synthetic GPR119 agonists to ensure a favorable safety profile. Long-term efficacy and safety studies in relevant animal models are warranted to further validate the therapeutic potential of this compound and to pave the way for clinical development. The continued exploration of GPR119 agonism, both as a monotherapy and in combination with existing antidiabetic drugs, holds considerable promise for the future of diabetes management.
References
- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Sitagliptin/metformin fixed-dose combination in type 2 diabetes mellitus: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 7. Evaluating the glucose tolerance test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
The Advent of PSN632408: A Technical Deep-Dive into a Novel GPR119 Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders due to its strategic expression in pancreatic β-cells and intestinal L-cells. Activation of GPR119 leads to a dual mechanism of action: the glucose-dependent stimulation of insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This whitepaper provides a comprehensive technical overview of the history and development of PSN632408, a small molecule GPR119 agonist developed by Prosidion Ltd. We will delve into its mechanism of action, summarize key preclinical data, detail relevant experimental protocols, and visualize the critical pathways and workflows associated with its development.
Introduction: The GPR119 Target
GPR119 is a class A G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs signaling pathway. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, increased cAMP levels trigger the release of GLP-1, which in turn potentiates insulin secretion from β-cells and exerts other beneficial metabolic effects, including delayed gastric emptying and appetite suppression. The glucose-dependent nature of GPR119-mediated insulin secretion offers a significant therapeutic advantage by minimizing the risk of hypoglycemia.
The Discovery and Development of this compound
This compound was identified by Prosidion Ltd. as a potent and selective small molecule agonist of GPR119. Its development was part of a broader effort within the pharmaceutical industry to identify novel oral therapies for type 2 diabetes. While many GPR119 agonists have been developed, and several have entered clinical trials, none have successfully progressed beyond Phase II, highlighting the challenges in translating the promising preclinical efficacy of this class of compounds to clinical outcomes.
Mechanism of Action
This compound exerts its therapeutic effects by binding to and activating GPR119. This activation initiates a signaling cascade that is central to its glucoregulatory properties.
Signaling Pathway
The binding of this compound to GPR119 induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets involved in insulin and GLP-1 secretion.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Endpoint | EC50 (µM) | Reference |
| cAMP Accumulation | HEK293 (human GPR119) | cAMP level | ~1 | [1] |
| cAMP Accumulation | HIT-T15 | cAMP level | Dose-dependent increase | [2] |
| Insulin Secretion | HEK293 (GPR119 transfected) | Insulin release | Dose-dependent increase | [1] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Study Type | Key Findings | Reference |
| Mice | Oral Glucose Tolerance Test (OGTT) | Improved glucose tolerance | |
| Diabetic Mice | Normoglycemia Restoration | 32% of mice achieved normoglycemia after 7 weeks | |
| Mice | Combination Therapy (with Sitagliptin) | Significantly improved glucose clearance and increased active GLP-1 levels |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of this compound.
cAMP Accumulation Assay (HTRF)
This assay quantifies the intracellular cAMP concentration following GPR119 activation.
Objective: To determine the potency (EC50) of this compound in stimulating cAMP production in cells expressing GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM) with supplements
-
This compound
-
Forskolin (positive control)
-
DMSO (vehicle)
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells/well and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
Cell Stimulation: Remove the culture medium and add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 ratio and determine the cAMP concentration from a standard curve. Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
References
Unveiling the Cellular Landscape of PSN632408: A Technical Guide to Targets Beyond GPR119
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the cellular targets of PSN632408, a known GPR119 agonist. While its interaction with GPR119 is well-documented, emerging evidence suggests the presence of off-target activities and GPR119-independent signaling pathways. This document collates the available data, details key experimental protocols, and visualizes the complex signaling networks to offer a comprehensive understanding of this compound's pharmacological profile.
Executive Summary
This compound is a synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity. Activation of GPR119 in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), respectively. However, critical research has revealed that the pharmacological effects of this compound, particularly concerning insulin secretion and intracellular signaling, diverge from those of endogenous GPR119 ligands. These findings strongly suggest that this compound may engage with additional cellular targets, leading to GPR119-independent effects. This guide will explore this evidence in detail, providing researchers with the necessary information to critically evaluate the use of this compound as a specific GPR119 probe and to inform the development of more selective GPR119 agonists.
This compound and its Primary Target: GPR119
GPR119 is a Class A G protein-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells. Its activation by endogenous ligands, such as oleoylethanolamide (OEA), leads to the coupling of Gαs proteins, activation of adenylyl cyclase, and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is a key mechanism for enhancing glucose-stimulated insulin secretion (GSIS).[1]
GPR119 Signaling Pathway
The canonical signaling pathway for GPR119 activation is depicted below.
Evidence for Cellular Targets of this compound Beyond GPR119
A seminal study by Watterson et al. (2008) provided the first direct evidence that this compound may exert effects independent of GPR119.[2][3] The study highlighted significant differences in the signaling profiles of this compound compared to the endogenous GPR119 agonist, oleoylethanolamide (OEA), in MIN6c4 insulinoma cells.[2][3]
Divergent Effects on Intracellular Signaling
The key findings pointing to GPR119-independent actions of this compound are summarized in the table below.
| Parameter | Oleoylethanolamide (OEA) | This compound | Implication |
| cAMP Production | Glucose-dependent increase | Glucose-independent increase | Suggests this compound may couple to adenylyl cyclase through a different mechanism or receptor.[2] |
| Intracellular Ca2+ | Potentiation of glucose-stimulated increase | No significant effect on glucose-stimulated increase | Indicates a divergence in the downstream signaling cascades affecting calcium homeostasis.[2] |
| Insulin Secretion | Glucose-dependent potentiation | Potentiation observed, but with a different profile to OEA | Suggests that the mechanism of insulin secretion potentiation by this compound may not be solely mediated by the canonical GPR119-cAMP pathway.[2] |
These divergent effects strongly suggest that while this compound does activate GPR119, it likely interacts with other cellular components, leading to a distinct pharmacological profile.
Postulated GPR119-Independent Signaling of this compound
The observed divergent signaling pathways are illustrated in the following diagram.
Experimental Protocols for Investigating Off-Target Effects
The following are detailed methodologies adapted from Watterson et al. (2008) that can be employed to investigate the GPR119-independent effects of this compound and other synthetic agonists.
Cell Culture
-
Cell Line: MIN6c4 insulinoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum, 100 U·mL⁻¹ penicillin, 100 µg·mL⁻¹ streptomycin, and 5 µL·L⁻¹ β-mercaptoethanol.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
Insulin Secretion Assay
-
Cell Seeding: Plate MIN6c4 cells in 24-well plates and grow to 80-90% confluency.
-
Pre-incubation: Wash cells with Krebs-Ringer bicarbonate buffer (KRBB) containing 2 mM glucose and pre-incubate for 2 hours at 37°C.
-
Stimulation: Replace the pre-incubation buffer with KRBB containing low (2 mM) or high (16 mM) glucose, with or without the test compounds (e.g., this compound, OEA).
-
Incubation: Incubate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure insulin concentration using a commercially available ELISA kit.
Intracellular cAMP Measurement
-
Cell Seeding: Plate MIN6c4 cells in 96-well plates.
-
Assay Principle: Utilize a competitive immunoassay kit for the quantitative determination of cAMP.
-
Procedure:
-
Wash cells with KRBB.
-
Incubate with test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for the desired time.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol.
-
Intracellular Calcium Measurement
-
Cell Seeding: Plate MIN6c4 cells on black-walled, clear-bottom 96-well plates.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in KRBB for 1 hour at 37°C.
-
Measurement:
-
Wash cells to remove excess dye.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add test compounds and continuously monitor fluorescence changes over time.
-
Express changes in intracellular calcium as a percentage of the baseline fluorescence.
-
Experimental Workflow for Off-Target Identification
The following workflow outlines a general approach for identifying the cellular targets of a small molecule like this compound.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data (e.g., Ki, Kd, EC50, IC50) for the interaction of this compound with cellular targets other than GPR119. The primary evidence for off-target effects is qualitative, based on the divergent signaling profiles observed in cellular assays.
Conclusion and Future Directions
The available evidence strongly indicates that this compound, while a potent GPR119 agonist, likely possesses off-target activities that contribute to its overall pharmacological profile. The divergence in its effects on cAMP production and intracellular calcium signaling compared to the endogenous ligand OEA underscores the need for caution when using this compound as a selective GPR119 tool in research.
For drug development professionals, these findings highlight the importance of comprehensive off-target screening and detailed mechanistic studies for synthetic ligands, even those designed for a specific target. Future research should focus on:
-
Broad-panel screening of this compound against a wide range of GPCRs, ion channels, and enzymes to identify specific molecular off-targets.
-
Utilizing GPR119 knockout or knockdown cellular models to definitively separate GPR119-dependent and -independent effects of this compound.
-
Structure-activity relationship (SAR) studies to identify the chemical moieties responsible for the off-target effects of this compound, which can guide the design of more selective GPR119 agonists.
By elucidating the complete cellular target landscape of this compound, the scientific community can better interpret past research and advance the development of safer and more effective therapies targeting the GPR119 receptor.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
Methodological & Application
Application Notes and Protocols for PSN632408 in In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSN632408 is a synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes. GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation in β-cells potentiates glucose-stimulated insulin secretion (GSIS), making this compound a valuable tool for in vitro studies of insulin release and the development of novel anti-diabetic drugs. These application notes provide a detailed protocol for utilizing this compound in a static in vitro GSIS assay using the MIN6 pancreatic β-cell line, a widely accepted model for studying insulin secretion.
Mechanism of Action
This compound potentiates glucose-stimulated insulin secretion through the activation of the GPR119 signaling pathway. This pathway complements the canonical glucose-sensing pathway in pancreatic β-cells.
-
Canonical Glucose-Stimulated Insulin Secretion Pathway: Glucose enters the β-cell via GLUT2 transporters and is metabolized, leading to an increased ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization. The depolarization opens voltage-dependent calcium channels (VDCCs), leading to an influx of Ca2+, which triggers the exocytosis of insulin-containing granules.
-
This compound-Mediated GPR119 Pathway: this compound binds to and activates GPR119, a Gs protein-coupled receptor. This activation stimulates adenylyl cyclase (AC), which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP potentiates the glucose-stimulated Ca2+ signal, enhancing the exocytosis of insulin granules.
The synergistic action of these two pathways results in a more robust insulin secretion in the presence of high glucose concentrations.
Data Presentation
The following table summarizes the expected qualitative and quantitative outcomes of a GSIS assay using this compound in MIN6 cells. While a full dose-response curve is not available in the public literature, a concentration of 10 µmol/L has been shown to be effective.[1]
| Treatment Condition | Glucose Concentration | This compound Concentration | Expected Insulin Secretion |
| Basal | Low (e.g., 2.8 mM) | 0 µM (Vehicle) | Basal level |
| Stimulated | High (e.g., 16.8 mM) | 0 µM (Vehicle) | Significantly increased vs. Basal |
| This compound + Basal | Low (e.g., 2.8 mM) | 10 µM | No significant increase vs. Basal |
| This compound + Stimulated | High (e.g., 16.8 mM) | 10 µM | Significantly potentiated vs. Stimulated |
Experimental Protocols
This section provides a detailed protocol for a static in vitro GSIS assay using MIN6 cells to evaluate the effect of this compound.
Materials and Reagents
-
MIN6 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 25 mM glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer Bicarbonate Buffer (KRBH)
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Insulin ELISA kit
-
24-well cell culture plates
Reagent Preparation
-
Complete MIN6 Culture Medium: DMEM (25 mM glucose) supplemented with 15% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin.
-
KRBH Buffer (1X): 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES. Adjust pH to 7.4.
-
Low Glucose KRBH: KRBH buffer supplemented with 2.8 mM D-Glucose and 0.1% BSA.
-
High Glucose KRBH: KRBH buffer supplemented with 16.8 mM D-Glucose and 0.1% BSA.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C.
-
This compound Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate KRBH buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.
Experimental Procedure
-
Cell Culture:
-
Culture MIN6 cells in Complete MIN6 Culture Medium in a humidified incubator at 37°C and 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
Seed MIN6 cells into 24-well plates at a density of 2 x 10^5 cells/well and culture for 48-72 hours to form a confluent monolayer.
-
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with PBS.
-
Pre-incubate the cells in 1 mL of Low Glucose KRBH for 2 hours at 37°C to allow insulin secretion to return to a basal level.
-
-
Incubation with Test Compounds:
-
After the pre-incubation, carefully aspirate the Low Glucose KRBH.
-
Add 500 µL of the appropriate treatment solution to each well in triplicate:
-
Low Glucose KRBH (Basal)
-
High Glucose KRBH (Stimulated)
-
Low Glucose KRBH + this compound (e.g., 10 µM)
-
High Glucose KRBH + this compound (e.g., 10 µM)
-
Include a vehicle control (DMSO) in the basal and stimulated conditions.
-
-
Incubate the plate for 2 hours at 37°C and 5% CO2.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Centrifuge the supernatant at 1,000 x g for 5 minutes to pellet any detached cells.
-
Transfer the clarified supernatant to a new tube and store at -20°C until the insulin assay is performed.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean insulin concentration for each treatment group.
-
Normalize the insulin secretion data to the total protein content of the cells in each well to account for variations in cell number.
-
To determine total protein content, lyse the cells in each well after supernatant collection and perform a protein assay (e.g., BCA assay).
-
Express the results as ng of insulin per mg of protein per hour.
-
Mandatory Visualizations
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: Signaling pathway of this compound-mediated potentiation of GSIS.
Experimental Workflow for In Vitro GSIS Assay
Caption: Experimental workflow for the in vitro GSIS assay.
References
Application Notes and Protocols for PSN632408 in High-Fat-Fed Rat Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PSN632408, a GPR119 agonist, in high-fat-fed rat models of obesity. The protocols outlined below are based on established methodologies in the field and are intended to assist in the design and execution of preclinical studies to evaluate the therapeutic potential of this compound for obesity and related metabolic disorders.
Introduction
Obesity is a significant global health issue characterized by excessive fat accumulation, which increases the risk of various comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. High-fat diet (HFD)-induced obesity in rodents is a widely used and relevant preclinical model to study the pathophysiology of obesity and to evaluate novel therapeutic agents.
This compound is a small molecule agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Activation of GPR119 by agonists like this compound stimulates the release of insulin from pancreatic β-cells in a glucose-dependent manner and promotes the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from the gut.[1][2] This dual mechanism of action makes GPR119 an attractive target for the treatment of both type 2 diabetes and obesity. In rodent models of obesity, GPR119 agonists have been demonstrated to reduce food intake, body weight gain, and fat mass.[1]
Key Experimental Protocols
I. High-Fat Diet-Induced Obesity Model
Objective: To induce an obese phenotype in rats that mimics human obesity resulting from the consumption of a diet high in fat.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD): A purified diet with 45% to 60% of kilocalories derived from fat is commonly used to induce obesity in rodents.[3][4]
-
Animal caging with ad libitum access to food and water
-
Animal scale
Procedure:
-
Acclimatization: Upon arrival, house the rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week. Provide ad libitum access to standard chow and water.
-
Group Assignment: Randomly assign rats to two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.
-
Dietary Intervention: Provide the respective diets to the rats for a period of 8-16 weeks. Monitor body weight and food intake weekly. Obesity is typically characterized by a significant increase in body weight and adiposity in the HFD group compared to the control group.
-
Confirmation of Obese Phenotype: After the dietary intervention period, the obese phenotype can be confirmed by measuring body weight, body composition (e.g., using DEXA or NMR), and relevant metabolic parameters such as fasting blood glucose and insulin levels.
II. Formulation and Administration of this compound
Objective: To prepare and orally administer this compound to high-fat-fed obese rats.
Materials:
-
This compound
-
Vehicle for formulation (e.g., a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a common vehicle for oral gavage of hydrophobic compounds).
-
Oral gavage needles (stainless steel, appropriate size for rats)
-
Syringes
Procedure:
-
Formulation Preparation:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution.
-
Add a small amount of the vehicle to the this compound powder and triturate to form a uniform paste.
-
Gradually add the remaining vehicle while continuously mixing to obtain a homogenous suspension.
-
Dosing:
-
A dose of 100 mg/kg has been reported to reduce food intake in rats.[5]
-
Administer the this compound formulation or vehicle control to the rats via oral gavage. The volume administered should be based on the individual animal's body weight.
-
Treatment duration can vary, with studies showing effects after 14 days of daily administration.[5]
-
III. Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose metabolism in high-fat-fed obese rats.
Materials:
-
Glucose solution (e.g., 20% w/v in sterile water or saline)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Take a baseline blood sample (time 0) from the tail vein and measure the blood glucose level.
-
Compound Administration: Administer this compound or vehicle control orally.
-
Glucose Challenge: After a set time following compound administration (e.g., 30-60 minutes), administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Data Presentation
The following tables provide a template for summarizing quantitative data from studies investigating the effects of this compound in high-fat-fed obese rats.
Table 1: Effect of High-Fat Diet on Body Weight and Food Intake in Rats
| Parameter | Control (Standard Diet) | High-Fat Diet |
| Initial Body Weight (g) | ||
| Final Body Weight (g) | ||
| Body Weight Gain (g) | ||
| Average Daily Food Intake (g) | ||
| Average Daily Caloric Intake (kcal) |
Table 2: Effect of this compound on Metabolic Parameters in High-Fat-Fed Obese Rats
| Parameter | Vehicle Control | This compound (100 mg/kg) |
| Change in Body Weight (%) | ||
| Change in Food Intake (%) | ||
| Fat Mass (%) | ||
| Lean Mass (%) | ||
| Fasting Blood Glucose (mg/dL) | ||
| Fasting Insulin (ng/mL) | ||
| OGTT AUC (mg/dL*min) |
Note: The values in these tables should be presented as mean ± SEM or SD.
Visualization of Pathways and Workflows
GPR119 Signaling Pathway
Caption: GPR119 signaling pathway initiated by this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Pharmacokinetics
Conclusion
This compound, as a GPR119 agonist, holds promise as a therapeutic agent for obesity. The protocols and guidelines provided here offer a framework for conducting preclinical studies in high-fat-fed rat models. Careful consideration of experimental design, including diet composition, dosing regimen, and selection of relevant endpoints, is essential for obtaining robust and translatable results. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Influence of Novel GPR119 Agonist in Combination With [research.amanote.com]
- 3. eptrading.co.jp [eptrading.co.jp]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. The influence of novel GPR119 agonist on body weight, food intake and glucose metabolism in obesity rats provoked high-fat and -carbohydrate diet | Tiurenkov | Problems of Endocrinology [probl-endojournals.ru]
- 7. Research Portal [researchportal.murdoch.edu.au]
Revolutionizing Diabetes Therapy: A Synergistic Approach to Beta-Cell Regeneration with PSN632408 and Sitagliptin
For Immediate Release
Researchers and drug development professionals are keenly observing a promising therapeutic strategy for type 2 diabetes that combines the G protein-coupled receptor 119 (GPR119) agonist, PSN632408, with the dipeptidyl peptidase-4 (DPP-IV) inhibitor, sitagliptin. This combination therapy has demonstrated a remarkable potential to not only improve glycemic control but also to stimulate the regeneration of pancreatic beta-cells, offering a potential pathway to reverse the course of the disease.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating this synergistic effect.
The rationale for combining these two agents lies in their complementary mechanisms of action.[3][4] this compound, a GPR119 agonist, stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that promotes glucose-dependent insulin secretion.[2][3] Sitagliptin, a DPP-IV inhibitor, prolongs the activity of endogenous GLP-1 by preventing its rapid degradation by the DPP-IV enzyme.[2][3] The concurrent administration of both compounds leads to a significant and sustained elevation of active GLP-1 levels, fostering an environment conducive to beta-cell proliferation and neogenesis.[1][2]
Key Findings from Preclinical Studies
Preclinical studies in diabetic mouse models have yielded compelling data supporting the efficacy of this combination therapy. The following tables summarize the key quantitative outcomes from a pivotal study investigating the effects of this compound and sitagliptin, both alone and in combination, over a 7-week treatment period in streptozotocin-induced diabetic mice.[1][2]
Table 1: Efficacy of Combination Therapy on Normoglycemia and Blood Glucose Control
| Treatment Group | Percentage of Mice Achieving Normoglycemia (<200 mg/dL) | Oral Glucose Tolerance Test (OGTT) - Blood Glucose AUC (mg/dL·min) |
| Vehicle | 0% | Data not available |
| This compound alone | 32% | Significantly lower than vehicle (P<0.01) |
| Sitagliptin alone | 36% | Significantly lower than vehicle (P<0.01) |
| This compound + Sitagliptin | 59% (P<0.05 vs. either agent alone) | Significantly lower than vehicle (P<0.01) |
Table 2: Effects on Active GLP-1 Levels and Beta-Cell Mass
| Treatment Group | Plasma Active GLP-1 Levels (pM) | Beta-Cell Mass (mg) |
| Vehicle | ~5 | ~0.5 |
| This compound alone | ~8 | ~1.0 |
| Sitagliptin alone | ~10 | ~1.2 |
| This compound + Sitagliptin | ~15 (P<0.05 vs. This compound alone) | ~2.0 (P<0.05 vs. either agent alone) |
Table 3: Impact on Beta-Cell Proliferation
| Treatment Group | Percentage of Insulin/BrdU Co-positive Cells |
| Non-diabetic Control | ~0.5% |
| This compound alone | ~1.0% |
| Sitagliptin alone | ~1.2% |
| This compound + Sitagliptin | ~2.5% (P<0.01 vs. This compound alone) |
Signaling Pathways and Experimental Workflow
The synergistic effect of this compound and sitagliptin on beta-cell regeneration is mediated through the enhancement of GLP-1 signaling. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for investigating this combination therapy.
Caption: Synergistic signaling of this compound and sitagliptin.
Caption: Workflow for in vivo beta-cell regeneration studies.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound and sitagliptin on beta-cell regeneration.
Induction of Diabetes and Treatment
-
Animal Model: C57BL/6 mice are a commonly used strain.
-
Induction of Diabetes: Administer streptozotocin (STZ) intraperitoneally. A single high dose or multiple low doses can be used. Diabetes is typically confirmed by non-fasting blood glucose levels exceeding 250 mg/dL.
-
Treatment Groups:
-
Vehicle control
-
This compound (e.g., 10 mg/kg, oral gavage, daily)
-
Sitagliptin (e.g., 10 mg/kg, oral gavage, daily)
-
This compound + Sitagliptin (same doses)
-
-
Monitoring: Monitor non-fasting blood glucose and body weight weekly.
Oral Glucose Tolerance Test (OGTT)
-
Procedure:
-
Fast mice overnight (16 hours).
-
Administer the respective treatments (this compound, sitagliptin, or combination) 30 minutes prior to the glucose challenge.
-
Administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
-
Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels.
Measurement of Plasma Active GLP-1
-
Sample Collection: 30 minutes after the final treatment administration, collect blood via cardiac puncture into tubes containing a DPP-IV inhibitor (e.g., DPPIV-Stop™).
-
Plasma Preparation: Centrifuge the blood at 4°C to separate the plasma.
-
Assay: Use a commercially available active GLP-1 ELISA kit to quantify the concentration of active GLP-1 in the plasma samples.
Pancreatic Tissue Processing and Immunohistochemistry
-
Tissue Collection: At the end of the treatment period, perfuse the mice with saline followed by 4% paraformaldehyde (PFA). Dissect the pancreas and fix overnight in 4% PFA.
-
Tissue Processing: Embed the fixed pancreas in paraffin and cut into sections (e.g., 5 µm).
-
Immunostaining for Beta-Cell Mass:
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval (e.g., citrate buffer).
-
Block non-specific binding sites.
-
Incubate with a primary antibody against insulin (e.g., guinea pig anti-insulin).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain with DAPI to visualize nuclei.
-
Capture images using a fluorescence microscope.
-
-
Quantification of Beta-Cell Mass: Analyze the images to determine the total insulin-positive area relative to the total pancreatic area.
Assessment of Beta-Cell Proliferation (BrdU Labeling)
-
BrdU Administration: For the final 7 days of the treatment period, provide mice with drinking water containing 5-bromo-2'-deoxyuridine (BrdU) (e.g., 0.8 mg/mL).[1]
-
Immunostaining:
-
Process pancreatic sections as described above.
-
Perform double immunofluorescence staining for insulin and BrdU.
-
Use primary antibodies against insulin and BrdU.
-
Use corresponding fluorescently labeled secondary antibodies.
-
-
Quantification: Count the number of insulin and BrdU double-positive cells and express this as a percentage of the total number of insulin-positive cells.[1]
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) Assay for Apoptosis
-
Purpose: To quantify apoptotic beta-cells.
-
Protocol:
-
Sample Preparation: Use paraffin-embedded pancreatic sections. Deparaffinize and rehydrate the sections.[5]
-
Permeabilization: Incubate sections with Proteinase K to allow enzyme access to the nucleus.[5]
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP) according to the manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, Roche).[6]
-
Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.[5][6]
-
-
Controls:
-
Co-staining: Perform co-immunofluorescence staining for insulin to identify beta-cells.
-
Imaging and Quantification:
-
Mount the slides with an anti-fade mounting medium containing DAPI.
-
Capture images using a fluorescence microscope.
-
Quantify the number of TUNEL-positive nuclei within the insulin-positive cells.[7] Express the result as the number of apoptotic beta-cells per islet or as a percentage of total beta-cells.
-
-
Western Blot Analysis of Signaling Pathways
-
Purpose: To investigate the activation of pro-survival and proliferation signaling pathways (e.g., Akt and ERK) in isolated islets.
-
Islet Isolation: Isolate pancreatic islets from treated mice by collagenase digestion.[6]
-
Protein Extraction: Lyse the isolated islets in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Protocol:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[8]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.[8][9][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[8]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
These application notes and protocols provide a comprehensive framework for researchers to investigate the promising therapeutic strategy of combining this compound and sitagliptin for beta-cell regeneration in diabetes. The synergistic enhancement of GLP-1 signaling by this combination holds significant potential for the development of novel disease-modifying therapies.
References
- 1. Stimulating β-Cell Regeneration by Combining a GPR119 Agonist with a DPP-IV Inhibitor | PLOS One [journals.plos.org]
- 2. Stimulating β-cell regeneration by combining a GPR119 agonist with a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual targeting of GPR119 and DPP-4 improves T2DM treatment | BioWorld [bioworld.com]
- 4. GPR119/DPP-4 dual inhibitors - Page 1 | BioWorld [bioworld.com]
- 5. clyte.tech [clyte.tech]
- 6. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of apoptosis of pancreatic β-cells in a murine model of type 1 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Protein abundance of AKT and ERK pathway components governs cell type‐specific regulation of proliferation | Molecular Systems Biology [link.springer.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Metabolic Studies Using PSN632408
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSN632408 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and obesity. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Activation of GPR119 in these cells leads to an increase in intracellular cyclic AMP (cAMP) levels, subsequently stimulating glucose-dependent insulin secretion from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from intestinal L-cells. This dual mechanism of action makes GPR119 agonists like this compound attractive candidates for improving glucose homeostasis and potentially reducing body weight. These application notes provide detailed protocols for in vivo experimental designs to evaluate the metabolic effects of this compound in rodent models.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist such as this compound initiates a signaling cascade that enhances insulin and incretin secretion. The receptor is coupled to the Gαs subunit of the heterotrimeric G protein. Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac). In pancreatic β-cells, this signaling potentiates glucose-stimulated insulin secretion. In intestinal L-cells, it triggers the secretion of the incretin hormone GLP-1.
Caption: GPR119 signaling cascade initiated by this compound.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
This protocol is designed to assess the effect of this compound on glucose disposal in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Animal Acclimation: House male C57BL/6 mice individually for at least one week before the experiment.
-
Fasting: Fast the mice for 16 hours (overnight) with free access to water.
-
Baseline Blood Glucose: At time -30 minutes, obtain a baseline blood glucose reading from a tail snip using a glucometer.
-
Compound Administration: Immediately after the baseline glucose measurement, administer this compound or vehicle via oral gavage.
-
Glucose Challenge: At time 0, administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Blood Sampling for Hormone Analysis: At desired time points (e.g., 0, 15, and 30 minutes), collect approximately 50 µL of blood into EDTA-coated tubes for plasma GLP-1 and insulin analysis. Keep samples on ice.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes. Analyze plasma GLP-1 and insulin levels using commercially available ELISA kits.
Caption: Workflow for the Oral Glucose Tolerance Test.
Food Intake and Body Weight Study
This protocol evaluates the effect of this compound on food consumption and body weight in mice.
Materials:
-
This compound
-
Vehicle
-
Standard chow diet or high-fat diet
-
Metabolic cages or standard cages with wire mesh floors
-
Animal scale
-
Food hoppers
Procedure:
-
Animal Acclimation: Individually house mice in cages and allow them to acclimate for at least one week.[3]
-
Baseline Measurements: For 3-5 consecutive days before the start of treatment, measure and record daily food intake and body weight to establish a stable baseline.
-
Treatment Administration: Administer this compound or vehicle daily via oral gavage at a consistent time each day (e.g., one hour before the dark cycle begins).
-
Daily Monitoring: Continue to measure and record food intake and body weight daily for the duration of the study (e.g., 7-28 days).[4]
-
Food Spillage: If not using metabolic cages, place a collection paper under the cage to collect and weigh any spilled food to ensure accurate intake measurement.
-
Data Analysis: Calculate the average daily food intake and the change in body weight from baseline for each treatment group.
Caption: Workflow for Food Intake and Body Weight Study.
Data Presentation
The following tables summarize representative quantitative data for the in vivo effects of GPR119 agonists.
Table 1: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in Mice
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Glucose AUC (0-120 min) | 100% | ↓ 25% | ↓ 40% |
| Plasma Insulin (at 15 min) | 100% | ↑ 50% | ↑ 80% |
| Plasma GLP-1 (at 15 min) | 100% | ↑ 60% | ↑ 100% |
Data are presented as percent change relative to the vehicle control group and are representative values compiled from typical studies.
Table 2: Effect of Chronic this compound Administration on Food Intake and Body Weight in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle | This compound (30 mg/kg/day) |
| Cumulative Food Intake (14 days) | 100% | ↓ 15% |
| Body Weight Change (14 days) | + 5% | - 2% |
Data are presented as percent change relative to the vehicle control group and are representative values from typical studies.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Food Intake, Water Intake, and Drinking Spout Side Preference of 28 Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic metabolic effects of novel gut-oriented small-molecule GPR119 agonists in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: PSN632408 in GPR119-Expressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSN632408 is a synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and obesity.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3] Its activation by agonists like this compound initiates a signaling cascade that leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP).[2][3] This increase in cAMP has a dual effect: it potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and stimulates the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[2][4] Both of these actions contribute to improved glucose homeostasis. These application notes provide a summary of the quantitative data for this compound in GPR119-expressing cell lines, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows.
Data Presentation
The following table summarizes the in vitro activity of this compound in various GPR119-expressing cell lines.
| Assay | Cell Line | Parameter | Value (µM) | Reference |
| cAMP Accumulation | HEK293 (human GPR119) | EC50 | 1.9 | [1][3] |
| GPR119 Activation | Recombinant human GPR119 | EC50 | 5.6 | [1] |
| GPR119 Activation | Recombinant mouse GPR119 | EC50 | 7.9 | [1] |
Signaling Pathway
Activation of GPR119 by this compound initiates a well-defined signaling cascade within the cell. The following diagram illustrates this pathway.
Caption: GPR119 signaling pathway upon activation by this compound.
Experimental Protocols
Cell Culture of GPR119-Expressing Cell Lines
This protocol describes the general maintenance of cell lines commonly used for studying GPR119, such as HEK293 cells stably expressing GPR119, MIN6 (mouse insulinoma), and GLUTag (murine intestinal L-cell).
Materials:
-
GPR119-expressing cell line (e.g., HEK293-hGPR119, MIN6, GLUTag)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) for selection of stably transfected cells (if applicable)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin. For stably transfected cells, add the appropriate concentration of G418.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Plating: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a suitable culture flask.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-plate the cells at a suitable sub-cultivation ratio.
cAMP Accumulation Assay (AlphaScreen)
This protocol outlines a method to measure intracellular cAMP levels in GPR119-expressing cells upon stimulation with this compound using the AlphaScreen cAMP assay kit.
Materials:
-
GPR119-expressing cells (e.g., HEK293-hGPR119)
-
This compound
-
Forskolin (positive control)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
AlphaScreen cAMP Assay Kit (including acceptor beads, donor beads, and lysis buffer)
-
White opaque 384-well microplates
-
Multichannel pipette
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Cell Seeding: Seed GPR119-expressing cells into a white opaque 384-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control (DMSO).
-
Cell Stimulation: Remove the culture medium and add the prepared compound dilutions, positive control, and vehicle control to the respective wells. Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Following the manufacturer's instructions for the AlphaScreen cAMP kit, add the lysis buffer containing acceptor beads to each well. Incubate in the dark at room temperature for 1-2 hours. Then, add the donor beads and incubate for another 1-3 hours in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The AlphaScreen signal is inversely proportional to the amount of cAMP produced. Generate a dose-response curve by plotting the signal against the logarithm of the this compound concentration to determine the EC50 value.
GLP-1 Secretion Assay (ELISA)
This protocol describes the measurement of GLP-1 secretion from intestinal L-cell lines (e.g., GLUTag) in response to this compound stimulation using an ELISA kit.
Materials:
-
GLUTag cells
-
This compound
-
High-glucose stimulation buffer (e.g., KRBH buffer with 10 mM glucose)
-
DPP-IV inhibitor (to prevent GLP-1 degradation)
-
GLP-1 ELISA Kit
-
96-well cell culture plates
-
Centrifuge
-
Plate reader for ELISA
Procedure:
-
Cell Seeding: Seed GLUTag cells into a 96-well plate and culture until they form a confluent monolayer.
-
Pre-incubation: Wash the cells twice with a basal buffer (e.g., KRBH with low glucose). Pre-incubate the cells in this buffer for 1-2 hours at 37°C.
-
Cell Stimulation: Aspirate the pre-incubation buffer and add the high-glucose stimulation buffer containing various concentrations of this compound. Include a vehicle control. It is crucial to add a DPP-IV inhibitor to all wells to prevent GLP-1 degradation. Incubate for 2 hours at 37°C.
-
Supernatant Collection: After incubation, collect the supernatant from each well. Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells.
-
ELISA: Perform the GLP-1 ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Generate a dose-response curve by plotting the measured GLP-1 concentration against the this compound concentration to determine its effect on GLP-1 secretion.
Experimental Workflow
The following diagram provides a general workflow for evaluating the activity of this compound in GPR119-expressing cell lines.
Caption: General experimental workflow for this compound application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
Techniques for Measuring cAMP Levels Following PSN632408 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSN632408 is a synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and obesity.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[1] Its activation by agonists like this compound stimulates the Gαs signaling pathway, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3] This increase in intracellular cAMP levels enhances glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2]
Accurate measurement of intracellular cAMP levels is crucial for characterizing the pharmacological activity of GPR119 agonists like this compound and for screening compound libraries to identify novel modulators of this receptor. This document provides detailed protocols for three common and robust methods for quantifying cAMP levels in response to this compound treatment: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaScreen, and Förster Resonance Energy Transfer (FRET)-based biosensors.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist such as this compound initiates a signaling cascade that results in the production of intracellular cAMP. This second messenger then activates downstream effectors like Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), leading to various cellular responses.
Data Presentation: Quantitative Comparison of cAMP Measurement Techniques
The following table summarizes key quantitative parameters for the described cAMP measurement techniques.
| Parameter | TR-FRET (e.g., HTRF) | AlphaScreen | FRET-based Biosensors |
| Assay Principle | Competitive Immunoassay | Competitive Immunoassay | Direct binding to a sensor protein |
| Detection Method | Time-Resolved Fluorescence | Chemiluminescence | Ratiometric Fluorescence |
| Assay Format | Homogeneous, no-wash | Homogeneous, no-wash | Live-cell imaging or plate-based |
| Throughput | High (384- and 1536-well) | High (384- and 1536-well) | Low to High |
| Sensitivity | High (sub-nanomolar) | Very High (picomolar) | Moderate to High |
| Dynamic Range | Wide | Wide | Dependent on biosensor expression |
| Temporal Resolution | Endpoint or kinetic | Endpoint | Real-time |
| Cell State | Lysed cells | Lysed cells | Live cells |
Experimental Protocols
General Considerations
-
Cell Lines: HEK293 or CHO cells stably expressing human GPR119 are commonly used.[3][4]
-
Phosphodiesterase (PDE) Inhibitors: To prevent the degradation of cAMP, it is recommended to include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in the assay buffer at a final concentration of 0.1-1 mM.[4][5]
-
Controls: Include a vehicle control (e.g., DMSO), a positive control such as forskolin (an adenylyl cyclase activator), and a known GPR119 agonist as a reference compound.
Protocol 1: TR-FRET (HTRF) cAMP Assay
This protocol is based on a competitive immunoassay format where endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[5][6]
Materials:
-
GPR119-expressing cells
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
This compound
-
IBMX
-
Forskolin
-
TR-FRET cAMP assay kit (e.g., from Cisbio or PerkinElmer)
-
White, low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture GPR119-expressing cells to 70-90% confluency.
-
Harvest cells and resuspend them in assay buffer containing IBMX to the desired cell density (optimization may be required).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the final desired concentrations. Also, prepare solutions for vehicle and positive controls.
-
-
Assay Execution:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.[6]
-
Add 5 µL of the diluted this compound or control solutions to the respective wells.[6]
-
Add 5 µL of the d2-labeled cAMP conjugate followed by 5 µL of the cryptate-labeled anti-cAMP antibody (reagents from the kit, prepared according to the manufacturer's instructions).[5][6]
-
Incubate the plate for 1 hour at room temperature, protected from light.[5][6]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at both the donor and acceptor emission wavelengths using a TR-FRET compatible plate reader.
-
Calculate the ratio of the two emission signals.
-
Generate a cAMP standard curve to convert the signal ratios to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: AlphaScreen cAMP Assay
The AlphaScreen assay is also a competitive immunoassay that utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity.[7][8]
Materials:
-
GPR119-expressing cells
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)[9]
-
This compound
-
IBMX
-
Forskolin
-
AlphaScreen cAMP assay kit (e.g., from PerkinElmer)
-
White, opaque 384-well plates[9]
-
AlphaScreen compatible plate reader
Procedure:
-
Cell Preparation:
-
Follow the same procedure as for the TR-FRET assay.
-
-
Compound Preparation:
-
Follow the same procedure as for the TR-FRET assay.
-
-
Assay Execution:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 2.5 µL of the diluted this compound or control solutions.[8]
-
Add 2.5 µL of stimulation buffer (or forskolin for Gαi-coupled receptor assays, not applicable here).[8]
-
Incubate for 30 minutes at 37°C.[7]
-
Lyse the cells and add the detection mix containing anti-cAMP Acceptor beads and biotinylated cAMP according to the kit manufacturer's protocol.
-
Add the Streptavidin-Donor beads.[8]
-
Incubate the plate for 3-4 hours at room temperature in the dark.[8]
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen compatible reader.
-
Generate a cAMP standard curve and analyze the data as described for the TR-FRET assay.
-
Protocol 3: FRET-based cAMP Biosensor Assay
This method allows for the real-time measurement of cAMP dynamics in living cells using genetically encoded biosensors.[10][11]
Materials:
-
HEK293 or other suitable host cells
-
Expression plasmids for GPR119 and a FRET-based cAMP biosensor (e.g., Epac-based)
-
Transfection reagent
-
Cell culture medium
-
Imaging buffer (e.g., HBSS)
-
This compound
-
IBMX
-
Forskolin
-
Multi-well imaging plates (e.g., black-walled, clear-bottom)
-
Fluorescence microscope or plate reader equipped for ratiometric FRET imaging
Procedure:
-
Cell Preparation:
-
Co-transfect cells with plasmids encoding GPR119 and the FRET-based cAMP biosensor. Alternatively, use a stable cell line co-expressing both constructs.
-
Seed the transfected cells into a multi-well imaging plate and allow them to adhere and grow for 24-48 hours.
-
-
Assay Execution:
-
Replace the culture medium with imaging buffer, optionally containing IBMX.
-
Place the plate on the microscope or plate reader stage and allow the temperature to equilibrate.
-
Acquire baseline FRET ratio images (or readings) for a few minutes.
-
Add this compound or control solutions to the wells.
-
Immediately begin acquiring a time-lapse series of FRET ratio images (or readings) to monitor the change in cAMP levels.
-
-
Data Acquisition and Analysis:
-
For imaging, perform background subtraction and calculate the FRET ratio (acceptor emission / donor emission) for each cell or region of interest over time.
-
For plate reader-based assays, the instrument software will typically calculate the emission ratio.
-
Normalize the FRET ratio changes to the baseline.
-
Generate kinetic curves of the cAMP response and dose-response curves by plotting the peak or steady-state FRET ratio change against the this compound concentration.
-
Conclusion
The choice of method for measuring cAMP levels after this compound treatment will depend on the specific experimental goals, required throughput, and available instrumentation. TR-FRET and AlphaScreen assays are well-suited for high-throughput screening and pharmacological characterization due to their robustness and scalability. FRET-based biosensor assays, while typically lower in throughput, offer the significant advantage of providing real-time kinetic data from living cells, enabling a more detailed understanding of the dynamics of GPR119 signaling. By following these detailed protocols, researchers can reliably quantify the effects of this compound and other GPR119 modulators on intracellular cAMP levels.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 8. Alpha cAMP assays | Revvity [revvity.co.jp]
- 9. resources.revvity.com [resources.revvity.com]
- 10. cAMP biosensors applied in molecular pharmacological studies of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Troubleshooting PSN632408 solubility and stability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR119 agonist, PSN632408. Here, you will find information on its solubility, stability in culture media, and guidance on experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] For in vivo applications, various formulations using DMSO in combination with other vehicles like PEG300, Tween-80, saline, or corn oil can be used.[3]
Q2: I observed precipitation when I added my this compound DMSO stock solution to my aqueous culture medium. What is happening and how can I prevent this?
A2: This is a common issue for hydrophobic compounds like this compound. The compound is highly soluble in DMSO, but when this stock is diluted into an aqueous medium, the drastic change in solvent properties can cause the compound to precipitate. To prevent this:
-
Optimize final DMSO concentration: Keep the final DMSO concentration in your culture medium as low as possible, typically below 0.5%, to minimize both precipitation and cytotoxicity.
-
Use a lower stock concentration: While it may seem counterintuitive, using a more dilute stock solution in DMSO can sometimes help. This requires adding a larger volume to your media, but it reduces the localized concentration shock that leads to precipitation.
-
Perform a stepwise dilution: First, dilute your concentrated DMSO stock into a small volume of complete culture medium (containing serum, if applicable) or a buffer. The proteins in the serum can help to stabilize the compound. Then, add this intermediate dilution to your final culture volume.
-
Increase mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Warm the medium: Gently warming the culture medium to 37°C before adding the inhibitor can improve solubility.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.[2]
Q4: How stable is this compound in cell culture media at 37°C?
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective agonist for the G-protein coupled receptor 119 (GPR119).[1][2][3] Activation of GPR119, which is primarily coupled to the Gαs subunit, leads to the stimulation of adenylyl cyclase. This, in turn, increases intracellular levels of cyclic AMP (cAMP).[1] In pancreatic β-cells and intestinal L-cells, this increase in cAMP promotes glucose-dependent insulin secretion and the release of incretins like glucagon-like peptide-1 (GLP-1).[4]
Quantitative Data
This compound Solubility
| Solvent | Solubility | Source |
| DMSO | 50 mg/mL (with sonication) | MedChemExpress[1] |
| DMSO | 5 mg/mL | Cayman Chemical[2] |
| DMF | 20 mg/mL | Cayman Chemical[2] |
| Ethanol | 20 mg/mL | Cayman Chemical[2] |
| Ethanol:PBS (pH 7.2) (1:6) | 0.5 mg/mL | Cayman Chemical[2] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | MedChemExpress[3] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL | MedChemExpress[3] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL | MedChemExpress[3] |
This compound Stability
| Storage Condition | Duration | Source |
| Crystalline Solid at -20°C | ≥ 2 years | Cayman Chemical[2] |
| In Solvent at -20°C | 1 month | MedChemExpress[1][3] |
| In Solvent at -80°C | 6 months | MedChemExpress[1][3] |
| Aqueous Solution | Not recommended for > 1 day | Cayman Chemical[2] |
Experimental Protocols
Protocol for Determining Maximum Soluble Concentration of this compound in Culture Media
Objective: To determine the highest concentration of this compound that can be achieved in a specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a high-concentration stock solution: Prepare a 50 mg/mL stock solution of this compound in anhydrous DMSO. Gentle warming and sonication may be required to fully dissolve the compound.[1]
-
Prepare serial dilutions: In your cell culture medium (pre-warmed to 37°C), prepare a series of dilutions of the this compound stock solution. A suggested starting range is from 1 µM to 100 µM. Remember to keep the final DMSO concentration consistent and below 0.5% across all dilutions and include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the dilutions at 37°C in a humidified incubator with 5% CO₂ for a period relevant to your planned experiment (e.g., 2, 8, 24 hours).
-
Visual Inspection: At each time point, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles).
-
Quantitative Assessment (Optional): For a more quantitative measure, transfer the dilutions to a clear-bottom 96-well plate and measure the absorbance at 600 nm. An increase in absorbance compared to the vehicle control is indicative of precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows no significant increase in absorbance is considered the maximum working soluble concentration under those specific conditions.
Protocol for Assessing the Stability of this compound in Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium (with and without serum)
-
24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN) with an internal standard
-
HPLC-MS system
Procedure:
-
Prepare working solution: Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 10 µM).
-
Experimental setup: Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition (e.g., with and without serum).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Sample collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
Sample processing: To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a suitable internal standard to precipitate proteins and extract the compound. Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant to HPLC vials.
-
HPLC-MS analysis: Analyze the samples using a validated HPLC-MS method to quantify the amount of this compound remaining at each time point.
-
Data analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. This will provide an indication of the compound's stability and its half-life in the culture medium.
Visualizations
References
Technical Support Center: Identifying and Mitigating PSN632408 Off-Target Effects In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of the GPR119 agonist, PSN632408, in in vitro settings. The information is presented in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule agonist for the G-protein coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2] Its activation by an agonist like this compound leads to the coupling of the Gαs subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This signaling cascade ultimately enhances glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[2][3]
Q2: What are off-target effects and why are they a concern for a compound like this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and the potential for adverse effects in a clinical setting. For a GPR119 agonist like this compound, off-target activities could involve interactions with other GPCRs, kinases, ion channels, or enzymes, potentially confounding the interpretation of its effects on glucose metabolism. Some studies have suggested that synthetic GPR119 agonists may activate GPR119-independent pathways.[1]
Q3: What are the initial signs that this compound might be causing off-target effects in my in vitro experiments?
Common indicators of potential off-target effects in cell-based assays include:
-
Unexpected Phenotypes: Observing cellular responses that are inconsistent with the known GPR119 signaling pathway (e.g., significant changes in cell viability, morphology, or proliferation at concentrations expected to be selective for GPR119).
-
Inconsistent Results with Other GPR119 Agonists: If a structurally different GPR119 agonist produces a different cellular phenotype, it may suggest that one of the compounds has off-target effects.
-
Discrepancy with Genetic Validation: If the phenotype observed with this compound is not replicated by genetic activation of GPR119 (e.g., using a constitutively active mutant) or is not rescued by GPR119 knockout/knockdown, off-target effects are likely.
-
Activity in GPR119-Negative Cells: If this compound elicits a response in a cell line that does not express GPR119, this is a strong indicator of off-target activity.
Q4: How can I proactively screen for this compound off-target effects?
A systematic approach to identifying off-target effects involves screening the compound against a broad panel of molecular targets. This is often performed by specialized contract research organizations (CROs). A standard approach is to use a safety pharmacology panel, such as the InVEST44 panel, which covers a range of well-established targets associated with adverse drug reactions, including GPCRs, ion channels, enzymes, and transporters.[4][5] Additionally, broader kinase selectivity panels can be employed to identify any unintended interactions with the human kinome.[6]
Data Presentation: Recommended Off-Target Screening Panel for this compound
While a specific off-target binding profile for this compound is not publicly available, researchers should consider screening the compound against a panel of targets to generate their own selectivity data. The following table outlines a recommended panel, with rationale for inclusion.
| Target Class | Specific Examples | Rationale for Screening |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Opioid, and other Class A GPCRs | To identify potential cross-reactivity with other GPCRs that share structural similarities or are involved in related physiological processes. |
| Kinases | A broad panel covering major kinase families (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC) | To rule out unintended inhibition or activation of signaling pathways that could impact cellular metabolism and viability. |
| Ion Channels | hERG, Nav1.5, Cav1.2 | To assess the risk of cardiotoxicity and other adverse effects related to ion channel modulation. |
| Nuclear Receptors | PPARs, LXR, FXR | Given GPR119's role in metabolic regulation, it is important to assess for interactions with nuclear receptors involved in lipid and glucose homeostasis. |
| Transporters | SERT, DAT, NET | To identify any potential for affecting neurotransmitter reuptake, which could lead to neurological side effects. |
| Enzymes | COX-1, COX-2, PDEs, Cytochrome P450s (CYPs) | To check for inhibition of key enzymes involved in inflammation, secondary messenger degradation, and drug metabolism. |
Experimental Protocols & Troubleshooting
On-Target Validation: cAMP Accumulation Assay
This assay confirms the on-target activity of this compound by measuring the increase in intracellular cAMP upon GPR119 activation.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing human GPR119 (or another suitable cell line) in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).
-
Cell Stimulation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Troubleshooting Guide: cAMP Assay
| Problem | Possible Cause | Solution |
| High background signal | Endogenous agonists in serum. | Serum-starve the cells for a few hours before the assay. |
| Constitutive receptor activity. | Ensure the use of a cell line with optimal GPR119 expression levels; high overexpression can lead to constitutive signaling. | |
| Low or no signal | Low receptor or Gαs expression. | Use a cell line with confirmed high-level expression of GPR119 and Gαs. |
| Inactive compound. | Verify the integrity and concentration of the this compound stock solution. | |
| Inefficient cell lysis. | Optimize the lysis buffer and incubation time. | |
| PDE activity degrading cAMP. | Ensure the PDE inhibitor (e.g., IBMX) is used at an effective concentration. | |
| High well-to-well variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for cell plating. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. | |
| Pipetting errors. | Calibrate pipettes and use reverse pipetting for viscous solutions. |
Off-Target Characterization: Intracellular Calcium Flux Assay
A common off-target effect for GPCR agonists is the activation of Gαq-coupled receptors, leading to an increase in intracellular calcium. This assay can help determine if this compound has such activity.
Methodology:
-
Cell Culture: Plate a GPR119-negative cell line (e.g., parental HEK293) or a cell line known to express a variety of GPCRs in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Measurement of Calcium Flux: Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence, inject the this compound dilutions, and then continue to measure the fluorescence intensity over time. A known Gαq agonist (e.g., carbachol for muscarinic receptors) should be used as a positive control.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log of the this compound concentration to determine if it elicits a dose-dependent calcium response.
Troubleshooting Guide: Calcium Flux Assay
| Problem | Possible Cause | Solution |
| High background fluorescence | Incomplete hydrolysis of the AM ester dye. | Increase the dye loading incubation time or temperature. |
| Autofluorescence of the compound. | Run a control with compound added to wells with no cells. | |
| Low or no signal with positive control | Poor dye loading. | Optimize dye concentration and loading conditions. Use a less cytotoxic dye if necessary. |
| Low receptor expression in the cell line. | Use a cell line known to have a robust calcium response to the positive control. | |
| Inactive positive control. | Prepare a fresh solution of the positive control. | |
| Cell death during assay | Cytotoxicity of the compound or dye. | Reduce the concentration of the compound or dye. Reduce the incubation time. |
| Phototoxicity from the plate reader. | Reduce the excitation light intensity or the number of reads. | |
| Variable baseline fluorescence | Uneven dye loading. | Ensure a homogenous cell monolayer and consistent dye loading across the plate. |
| Temperature fluctuations. | Allow the plate to equilibrate to the reader's temperature before starting the assay. |
Visualizations
Caption: GPR119 signaling pathway activated by this compound.
Caption: Experimental workflow for off-target screening.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. youtube.com [youtube.com]
- 2. Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Side-effects of protein kinase inhibitors on ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PSN632408 concentration for maximal GPR119 activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing PSN632408 to achieve maximal GPR119 activation. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, orally active small-molecule agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is a Gs-coupled receptor, and its activation by an agonist like this compound stimulates adenylyl cyclase.[3][4] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in cellular signaling.[3][5] This pathway is known to stimulate glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine cells.[2][3][6]
Q2: What is the recommended concentration range for this compound to activate GPR119?
A2: The optimal concentration of this compound depends on the specific cell system and receptor origin (human, mouse, etc.). Based on published data, a good starting point for concentration-response experiments is between 1 µM and 10 µM. The half-maximal effective concentration (EC50) has been reported to be 7.9 µM for human GPR119 and 5.6 µM for mouse GPR119.[1][2][6] For assays measuring cAMP production, the mean EC50 value is approximately 1.9 µM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How can I measure the activation of GPR119 in my experiment?
A3: GPR119 activation is most commonly quantified by measuring the downstream increase in intracellular cAMP levels. Commercially available kits, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen™ cAMP assays, are robust methods for this purpose.[3][7] Other methods include reporter gene assays, where a reporter gene (e.g., luciferase) is placed under the control of a cAMP-responsive element, or calcium mobilization assays, as GPR119 activation can potentiate glucose-stimulated increases in intracellular calcium.[8][9]
Q4: I am not observing a significant response after treating my cells with this compound. What are some common troubleshooting steps?
A4: If you are not seeing the expected GPR119 activation, consider the following:
-
Cellular GPR119 Expression: Confirm that your cell line endogenously expresses GPR119 at sufficient levels or that your transient transfection was successful.
-
Agonist Concentration: Perform a full dose-response curve to ensure you are testing an effective concentration range. The potency of this compound can vary between cell systems.
-
Assay Conditions: Key parameters like cell density and agonist stimulation time must be optimized.[7] Insufficient incubation time may not allow the reaction to reach equilibrium.
-
cAMP Degradation: Ensure you have included a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer to prevent the rapid degradation of cAMP.[7][10]
-
GPR119-Independent Pathways: Be aware that some studies suggest synthetic agonists like this compound may have off-target effects or activate GPR119-independent pathways, which could complicate results.[8][9][11]
Quantitative Data Summary
The following table summarizes the reported half-maximal effective concentration (EC50) values for this compound in activating GPR119.
| Receptor Species | Assay Type | Reported EC50 Value (µM) | Reference |
| Human | Receptor Activation | 7.9 | [1][2][6] |
| Mouse | Receptor Activation | 5.6 | [1][2] |
| Not Specified | cAMP Accumulation | 1.9 | [1] |
Visualized Pathways and Workflows
GPR119 Signaling Pathway
Caption: Canonical Gs-coupled signaling pathway for GPR119 activation.
Experimental Workflow: cAMP Assay
Caption: A typical workflow for a cell-based cAMP accumulation assay.
Troubleshooting Guide
Caption: A decision tree for troubleshooting low signal in GPR119 assays.
Detailed Experimental Protocol: HTRF cAMP Assay
This protocol provides a general framework for measuring this compound-induced GPR119 activation using a competitive immunoassay HTRF kit. Note: Always refer to the specific manufacturer's instructions for your chosen cAMP assay kit.
Materials:
-
Cells expressing GPR119 (e.g., HEK293-hGPR119 or HIT-T15)
-
Cell culture medium and supplements
-
This compound compound
-
DMSO (for compound dilution)
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Phosphate-Buffered Saline (PBS)
-
Low-volume, 384-well white assay plates
-
HTRF-compatible plate reader
-
HTRF cAMP Assay Kit (containing cAMP-d2 conjugate and anti-cAMP cryptate)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Resuspend cells in culture medium to the optimized density (e.g., 2,000-8,000 cells/well).
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions in your chosen stimulation buffer (e.g., HBSS with 20 mM HEPES) containing a fixed concentration of a PDE inhibitor like IBMX (e.g., 500 µM). Prepare a range of concentrations to generate a full dose-response curve (e.g., 10 nM to 30 µM). Include a "vehicle control" (buffer with DMSO and IBMX only).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 5 µL of the appropriate this compound dilution (or vehicle control) to each well.
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).
-
-
Cell Lysis and Detection:
-
Prepare the HTRF detection reagents according to the kit manufacturer's protocol. This typically involves diluting the cAMP-d2 and anti-cAMP cryptate reagents in the provided lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP cryptate solution to each well.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the 665/620 ratio for each well.
-
Convert the ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to determine the EC50 value for this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. revvity.com [revvity.com]
- 8. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
GPR119 Technical Support Center: Understanding Divergent Effects of PSN632408
Welcome to the technical support center for researchers utilizing GPR119 agonists. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the synthetic agonist PSN632408 and its potential for divergent effects compared to endogenous GPR119 ligands like oleoylethanolamide (OEA).
Frequently Asked Questions (FAQs)
Q1: We are observing a bell-shaped dose-response curve for insulin secretion with this compound in our MIN6c4 cells, which is different from the response to the endogenous ligand OEA. Why is this happening?
A1: This is a documented phenomenon. The divergent effects of this compound compared to OEA, particularly the bell-shaped curve in glucose-stimulated insulin secretion (GSIS) assays, are likely due to off-target effects or the engagement of GPR119-independent signaling pathways at higher concentrations.[1][2] While OEA consistently potentiates glucose-stimulated increases in intracellular calcium ([Ca²⁺]i) and cAMP, leading to a sustained increase in insulin secretion, this compound has been shown to inhibit the glucose-stimulated increase in [Ca²⁺]i at concentrations above its optimal effective dose for insulin secretion (around 3.3 µM).[1] This inhibitory effect on calcium influx likely counteracts the positive signaling from cAMP, resulting in a decrease in insulin secretion at higher concentrations of the compound.
Q2: Could the divergent effects of this compound be explained by biased agonism?
A2: The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another downstream of the same receptor, is a plausible explanation for the differing effects of this compound and endogenous ligands. While GPR119 is primarily known to couple to Gαs, leading to cAMP production, it has been suggested that it can also signal through other pathways.[3] The distinct chemical structures of synthetic agonists like this compound compared to lipid-based endogenous ligands such as OEA could stabilize different receptor conformations, leading to differential engagement with downstream signaling partners. However, direct and conclusive evidence specifically labeling this compound as a biased agonist for GPR119 is still an area of active research.
Q3: Are there alternative synthetic agonists that more closely mimic the effects of endogenous ligands?
A3: Yes, other synthetic GPR119 agonists have been developed that may exhibit a signaling profile more similar to endogenous ligands. For instance, the compound AR231453 has been reported to increase intracellular cAMP and insulin secretion in a GPR119-dependent manner without the pronounced inhibitory effects on calcium signaling seen with this compound.[1] When selecting a synthetic agonist, it is crucial to review the literature for compounds that have been extensively characterized and validated to act specifically through GPR119 without significant off-target activities.
Q4: What are the key signaling pathways activated by endogenous GPR119 ligands?
A4: Endogenous GPR119 ligands, such as OEA, primarily signal through the Gαs protein pathway upon binding to GPR119.[4] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which promotes the exocytosis of insulin-containing granules from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[5] The effects on insulin secretion are glucose-dependent, meaning they are potentiated in the presence of high glucose concentrations.
Quantitative Data Summary
The following tables summarize the in vitro activities of the endogenous GPR119 ligand OEA and the synthetic agonist this compound.
Table 1: Potency of GPR119 Agonists in cAMP Accumulation Assays
| Compound | Cell Line | Parameter | Value (µM) |
| OEA | HEK293-GPR119 | EC₅₀ | ~5.0 |
| This compound | HEK293-GPR119 | EC₅₀ | 1.9 |
| This compound | HIT-T15 | EC₅₀ | Not specified |
Data compiled from multiple sources. EC₅₀ values can vary depending on the specific assay conditions and cell line used.[1][4]
Table 2: Comparative Effects of OEA and this compound in MIN6c4 Cells
| Parameter | OEA (10 µM) | This compound (10 µM) |
| Glucose-Stimulated Insulin Secretion (GSIS) | Potentiation | Inhibition (at high concentrations) |
| Intracellular cAMP (in 16 mM glucose) | Increase | Increase |
| Glucose-Stimulated [Ca²⁺]i | Potentiation | Inhibition |
This table provides a qualitative summary of the divergent effects observed in functional assays.[1]
Experimental Protocols & Troubleshooting
Here are detailed methodologies for key experiments to study GPR119 activation.
cAMP Accumulation Assay
This protocol is for measuring intracellular cAMP levels in response to GPR119 agonists in HEK293 cells stably expressing GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX)
-
Test compounds (this compound, OEA) and positive control (e.g., 10 µM Forskolin)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
384-well white microplates
Protocol:
-
Cell Seeding: Seed HEK293-GPR119 cells in 384-well plates at a density of 5,000-10,000 cells/well and culture overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and controls in assay buffer containing a PDE inhibitor.
-
Cell Stimulation: Aspirate the culture medium from the cells and add 20 µL of the compound dilutions. Incubate for 30 minutes at room temperature.
-
Cell Lysis & Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis: Plot the signal against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine EC₅₀ values.
Troubleshooting:
-
Low Signal: Ensure the PDE inhibitor is active and used at an appropriate concentration. Check cell viability and receptor expression levels.
-
High Variability: Ensure accurate pipetting and consistent cell numbers across wells.
Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
This protocol measures changes in intracellular calcium in response to GPR119 agonists.
Materials:
-
MIN6c4 or other suitable cells endogenously expressing GPR119
-
Assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Pluronic F-127
-
Test compounds
-
A fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Seeding: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and culture to confluency.
-
Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove culture medium and add the dye solution to the cells. Incubate for 1 hour at 37°C.
-
Compound Plate Preparation: Prepare a plate with your test compounds at the desired final concentrations.
-
Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Record a stable baseline fluorescence for 10-20 seconds. The instrument will then automatically add the compounds and continue to record the fluorescence signal for 2-5 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium. Analyze the peak fluorescence response.
Troubleshooting:
-
No Response: Confirm GPR119 expression and coupling to Gq/11 in your cell line (though GPR119 is primarily Gs-coupled, some calcium response can be detected). Ensure the dye is loaded properly.
-
High Background: Wash cells gently after dye loading to remove excess extracellular dye.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the measurement of insulin secretion from MIN6c4 cells.
Materials:
-
MIN6c4 cells
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM in KRBH)
-
Test compounds
-
Insulin ELISA kit
Protocol:
-
Cell Seeding: Seed MIN6c4 cells in a 24-well plate and culture until they reach ~80-90% confluency.
-
Pre-incubation: Wash the cells twice with KRBH buffer. Then, pre-incubate in KRBH with low glucose (2.8 mM) for 1 hour at 37°C to establish a basal state.
-
Stimulation: Aspirate the pre-incubation buffer. Add KRBH containing low glucose, high glucose, or high glucose plus your test compounds to the respective wells. Incubate for 1 hour at 37°C.
-
Supernatant Collection: Collect the supernatant from each well and centrifuge briefly to pellet any detached cells.
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein or DNA content in each well to normalize the insulin secretion data.
Troubleshooting:
-
Poor Glucose Response: Ensure cells are not overgrown and have been properly starved during the pre-incubation step. Check the viability of the cells.
-
Inconsistent Results: Maintain consistent incubation times and temperatures. Normalize data to cell number or protein content to account for variations in cell density.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GPR119 signaling pathway showing both canonical Gαs activation and potential divergent effects of this compound.
Caption: Experimental workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
References
- 1. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
Technical Support Center: Investigating GPR119-Independent Effects of PSN632408
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the GPR119 agonist, PSN632408. The focus is to address and investigate potential GPR119-independent pathways activated by this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing effects of this compound on appetite and body weight in our animal models, but these effects are not consistent with known GPR119 signaling. Is this a known phenomenon?
A1: Yes, this is a documented observation. Studies in rat models have shown that administration of this compound can suppress food intake and reduce body weight gain through GPR119-independent pathways.[1] The anorectic actions of the endogenous GPR119 ligand, oleoylethanolamide (OEA), are also observed in GPR119 knockout mice, suggesting the existence of alternative pathways for appetite regulation that may be engaged by compounds like this compound.[1][2]
Q2: Our in vitro experiments with this compound in pancreatic beta-cell lines are showing inconsistent effects on insulin secretion and intracellular signaling (cAMP, Ca2+) compared to the endogenous ligand, OEA. Why might this be?
A2: Synthetic GPR119 agonists, including this compound, have been shown to have divergent effects on insulin secretion, intracellular calcium ([Ca2+]i), and cyclic AMP (cAMP) levels when compared to the endogenous agonist OEA.[3][4] While OEA signals through GPR119 in a manner similar to GLP-1, leading to increased cAMP and potentiation of glucose-stimulated insulin secretion, this compound may activate GPR119-independent pathways that can lead to different or even opposing effects on these second messengers in certain cell types.[3][4] For instance, in MIN6c4 insulinoma cells, this compound has been observed to have divergent effects on cAMP and intracellular calcium.[3]
Q3: What are the potential off-target pathways that this compound might be activating?
A3: While the specific off-target receptors for this compound have not been fully elucidated, some studies suggest that related compounds and endogenous ligands of GPR119 can interact with other signaling pathways. For example, oleoylethanolamide (OEA) has known effects mediated by peroxisome proliferator-activated receptor alpha (PPARα) and the transient receptor potential vanilloid type 1 (TRPV1) channel.[1] It is plausible that synthetic agonists like this compound could have interactions with these or other currently unidentified pathways.
Q4: How can we definitively determine if the effects we are observing with this compound are GPR119-independent?
A4: The most direct method is to utilize a GPR119-deficient experimental system. This can be achieved through the use of GPR119 knockout (KO) animal models or by employing siRNA-mediated knockdown of GPR119 in your cell line of interest.[1][5] If the experimental effect of this compound persists in the absence of functional GPR119, it is strong evidence of a GPR119-independent mechanism.
Troubleshooting Guides
Issue 1: Unexpected or contradictory results in cAMP assays following this compound treatment.
-
Problem: You observe a decrease or no change in cAMP levels in your cell line (e.g., MIN6c4) after treatment with this compound, despite it being a GPR119 agonist which is expected to increase cAMP.
-
Troubleshooting Steps:
-
Confirm GPR119 Expression: Verify the expression of GPR119 in your cell line at the mRNA and protein level.
-
Positive Control: Use a known Gαs-coupled receptor agonist that is endogenous to your cell line to confirm the cells are capable of mounting a cAMP response. Forskolin can also be used as a direct activator of adenylyl cyclase.
-
GPR119 Knockdown/Knockout Control: Perform the cAMP assay in parallel with cells where GPR119 has been knocked down using siRNA or in cells derived from a GPR119 knockout animal.[5] If this compound still elicits a response (or lack thereof) in the absence of GPR119, this points to an off-target effect.
-
Dose-Response Curve: Generate a full dose-response curve for this compound. Off-target effects may occur at different concentrations than GPR119-mediated effects.
-
Alternative Signaling Pathway Inhibition: Consider pre-treating cells with inhibitors of other signaling pathways that might be activated by this compound and could potentially suppress cAMP (e.g., Gαi-coupled receptor antagonists).
-
Issue 2: Inconsistent effects on intracellular calcium mobilization with this compound.
-
Problem: You are observing variable or unexpected changes in intracellular calcium levels in response to this compound treatment.
-
Troubleshooting Steps:
-
Establish a Stable Baseline: Ensure a stable baseline calcium level is achieved before adding this compound.
-
Positive and Negative Controls: Use a known calcium-mobilizing agent (e.g., ATP for P2Y receptors) as a positive control and a vehicle control as a negative control.
-
GPR119-Deficient Cells: Test the effect of this compound on intracellular calcium in GPR119 knockdown or knockout cells. A persistent effect indicates a GPR119-independent mechanism.
-
Calcium Source Determination: To determine if the calcium increase is from intracellular stores or extracellular influx, perform the experiment in a calcium-free buffer with and without an ER calcium pump inhibitor (e.g., thapsigargin).
-
Investigate Potential Off-Target Channels: If GPR119-independent calcium influx is suspected, consider testing for the involvement of channels like TRPV1 by using specific inhibitors.
-
Data Summary Tables
Table 1: Comparative Effects of this compound and OEA on Intracellular Signaling
| Compound | Cell Line | Parameter | Observed Effect | GPR119-Dependence | Reference |
| This compound | MIN6c4 | Insulin Secretion | Divergent from OEA | Likely Independent | [3] |
| MIN6c4 | cAMP | Divergent from OEA | Likely Independent | [3] | |
| MIN6c4 | Intracellular Ca2+ | Divergent from OEA | Likely Independent | [3] | |
| HIT-T15 | cAMP | Increased | Dependent | [6] | |
| OEA | MIN6c4 | Insulin Secretion | Increased (Glucose-dependent) | Dependent | [3] |
| MIN6c4 | cAMP | Increased | Dependent | [3] | |
| MIN6c4 | Intracellular Ca2+ | Potentiation of Glucose-Stimulated Increase | Dependent | [3] |
Table 2: In Vivo Effects of this compound on Appetite
| Compound | Animal Model | Parameter | Observed Effect | GPR119-Dependence | Reference |
| This compound | Rat | Food Intake | Suppressed | Independent | [1] |
| Rat | Body Weight Gain | Reduced | Independent | [1] | |
| OEA | Mouse (WT vs. GPR119 KO) | Food Intake | Suppressed in both | Independent | [2][7] |
Experimental Protocols
Intracellular cAMP Measurement Assay
-
Principle: This protocol is based on a competitive immunoassay format, often utilizing HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based detection. Intracellular cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody.
-
Methodology:
-
Cell Seeding: Seed cells in a 96- or 384-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Stimulation:
-
Wash cells with a stimulation buffer.
-
Add this compound at various concentrations. Include a vehicle control and a positive control (e.g., Forskolin).
-
Incubate for the desired time at 37°C.
-
-
Cell Lysis and Detection:
-
Signal Measurement: Read the plate on a compatible plate reader (e.g., HTRF-compatible reader, luminometer).
-
Data Analysis: Calculate the cAMP concentration based on a standard curve generated with known amounts of cAMP.
-
Intracellular Calcium Mobilization Assay
-
Principle: This assay uses a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) that is loaded into the cells.[2][4] An increase in intracellular calcium upon receptor activation leads to a change in the fluorescence intensity of the dye.
-
Methodology:
-
Cell Seeding: Seed cells on black-walled, clear-bottom 96-well plates.
-
Dye Loading:
-
Wash cells with a buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of an organic anion transport inhibitor like probenecid to prevent dye leakage.
-
Incubate for 30-60 minutes at 37°C.
-
-
Assay:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an injection system.
-
Measure the baseline fluorescence.
-
Inject this compound at the desired concentration and continue to measure the fluorescence signal over time.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
GPR119 siRNA Knockdown
-
Principle: Small interfering RNA (siRNA) is used to specifically target and degrade GPR119 mRNA, leading to a transient reduction in GPR119 protein expression.
-
Methodology:
-
siRNA Design and Synthesis: Design or purchase validated siRNAs targeting GPR119. A non-targeting scrambled siRNA should be used as a negative control.
-
Transfection:
-
Seed cells to be 50-60% confluent at the time of transfection.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Add the complexes to the cells and incubate for 24-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Assess GPR119 mRNA levels by RT-qPCR and protein levels by Western blot to confirm successful knockdown.
-
-
Functional Assays: Once knockdown is confirmed, the cells are ready to be used in functional assays (e.g., cAMP, calcium mobilization) to test the effects of this compound.
-
Signaling Pathway and Workflow Diagrams
Caption: GPR119-dependent vs. potential independent signaling of this compound.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1: Structure, Endogenous Agonists, and Mechanisms [mdpi.com]
- 6. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 7. GPR119 is required for physiological regulation of glucagon-like peptide-1 secretion but not for metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 9. cAMP-Glo™ Assay [worldwide.promega.com]
PSN632408 Dose-Response Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing and interpreting PSN632408 dose-response curve experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic agonist of the G protein-coupled receptor 119 (GPR119)[1]. GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells[2]. Upon activation by an agonist like this compound, GPR119 couples to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels[1][3]. This elevation in cAMP is the primary signaling mechanism through which GPR119 agonists exert their effects, which include promoting glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1)[2].
Q2: How is the activity of this compound typically measured in vitro?
The most common in vitro method to measure the activity of this compound is through a cell-based functional assay that quantifies the increase in intracellular cAMP levels upon stimulation. This is often performed using HEK293 cells stably or transiently expressing human GPR119[4][5]. Various commercially available cAMP detection kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or luminescence, are frequently used for this purpose[1][4].
Q3: What are the typical dose-response parameters for this compound in a cAMP assay?
The potency of this compound is typically characterized by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that elicits 50% of the maximal response. The steepness of the dose-response curve is described by the Hill slope, and the maximum achievable response is the Emax. These parameters can vary depending on the specific experimental conditions, such as the cell line, receptor expression level, and the cAMP assay technology used.
Quantitative Data Summary
The following table summarizes reported in vitro dose-response data for this compound in cAMP assays.
| Cell Line | Assay Technology | Reported EC50 (µM) | Additional Notes | Reference |
| HEK293-hGPR119 | CNG biosensor | 1.29 | Co-incubation with an EC10 of the endogenous ligand OEA. | [5] |
| HIT-T15 | Perkin Elmer AlphaScreen | Not explicitly stated, but dose-response curve shown | Cells treated for 30 minutes. | [1] |
| HEK293-hGPR119 | HTRF | Potency similar to OEA | Concentration-dependent increase in cAMP. | [4] |
Experimental Protocols
Detailed Protocol for this compound Dose-Response Analysis using a cAMP Assay in HEK293 cells:
This protocol provides a general framework. Optimization of cell number, incubation times, and reagent concentrations is recommended for specific experimental setups.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS or serum-free DMEM)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound stock solution (in DMSO)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or equivalent)
-
White or black 384-well microplates (as required by the detection kit)
-
Plate reader compatible with the chosen assay technology
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed HEK293-hGPR119 cells into 384-well plates at a density optimized for your system (e.g., 5,000-10,000 cells per well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX). It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 1%).
-
-
Agonist Stimulation:
-
Carefully remove the cell culture medium from the wells.
-
Add the prepared this compound dilutions to the respective wells. Include vehicle control (assay buffer with DMSO and PDE inhibitor) and a positive control (e.g., a known GPR119 agonist or forskolin).
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit. This typically involves adding lysis and detection reagents directly to the wells.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the response (e.g., fluorescence ratio) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the EC50, Hill slope, and Emax.
-
Troubleshooting Guide
Q4: My dose-response curve for this compound is flat or shows a very weak response. What could be the problem?
-
Low GPR119 Expression: Confirm the expression and cell surface localization of the GPR119 receptor in your cell line using techniques like Western blot, flow cytometry, or ELISA.
-
Inactive Compound: Ensure the integrity of your this compound stock. Prepare fresh dilutions for each experiment.
-
Suboptimal Cell Density: Titrate the cell number per well to find the optimal density that yields a robust signal window.
-
Inadequate Incubation Time: The kinetics of cAMP production can vary. Perform a time-course experiment to determine the optimal stimulation time.
-
PDE Activity: Phosphodiesterases rapidly degrade cAMP. The inclusion of a PDE inhibitor like IBMX is highly recommended to allow for cAMP accumulation.
-
Assay Kit Issues: Check the expiration date and proper storage of your cAMP assay kit components.
Q5: The variability between my replicate wells is high. How can I improve this?
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use a multichannel pipette or automated dispenser for accurate cell plating.
-
Pipetting Errors: Be precise when adding compounds and assay reagents. Use calibrated pipettes and proper technique.
-
Edge Effects: To minimize edge effects on the plate, consider not using the outermost wells or filling them with buffer.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Avoid using cells that are over-confluent.
Q6: The EC50 value I obtained is significantly different from published values. Why might this be?
-
Different Assay Conditions: As shown in the data table, EC50 values can be influenced by the cell line, receptor expression level, assay technology, and specific protocol details (e.g., incubation time, temperature, presence of other compounds).
-
Data Normalization and Fitting: Ensure that your data analysis is performed correctly. Use a non-linear regression model appropriate for sigmoidal dose-response curves.
-
Compound Purity: The purity of the this compound used can affect its apparent potency.
Visualizations
Caption: GPR119 signaling pathway activated by this compound.
Caption: Experimental workflow for this compound dose-response analysis.
Caption: Troubleshooting flowchart for a weak dose-response signal.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of PSN632408 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of the GPR119 agonist, PSN632408, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a synthetic, small molecule agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is a promising therapeutic target for type 2 diabetes and obesity. As it is intended for oral administration, achieving adequate oral bioavailability is crucial for its therapeutic efficacy. The physicochemical properties of this compound, such as its likely low aqueous solubility, present a significant challenge to achieving sufficient absorption from the gastrointestinal tract, leading to poor and variable oral bioavailability.
Q2: What are the primary reasons for the suspected poor oral bioavailability of this compound?
A2: The poor oral bioavailability of this compound is likely attributable to one or more of the following factors:
-
Poor Aqueous Solubility: Based on its chemical structure (XLogP of 2.27 and 0 hydrogen bond donors), this compound is predicted to be a lipophilic compound with low solubility in the aqueous environment of the gastrointestinal tract. This is a common issue for many orally administered drugs.[1][2][3]
-
Slow Dissolution Rate: Poor solubility often leads to a slow rate of dissolution in the gastrointestinal fluids. For a drug to be absorbed, it must first be in a dissolved state.
-
First-Pass Metabolism: Although not definitively reported for this compound, drugs absorbed from the gut pass through the liver before reaching systemic circulation, where they can be extensively metabolized (the "first-pass effect"), reducing the amount of active drug that reaches the bloodstream.[2]
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be utilized to enhance the oral absorption of poorly soluble compounds like this compound. These can be broadly categorized as follows:
-
Particle Size Reduction:
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can improve its solubility and dissolution rate.[2]
-
Lipid-Based Formulations: These are often effective for lipophilic drugs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the gastrointestinal tract, enhancing the solubilization and absorption of the drug.[3]
-
-
Complexation:
-
Cyclodextrins: These molecules can encapsulate the drug, forming a complex that has improved solubility in water.
-
Q4: Are there any published examples of improved oral bioavailability for other GPR119 agonists?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or variable plasma concentrations of this compound after oral administration. | 1. Poor drug dissolution: The compound is not dissolving efficiently in the gastrointestinal fluids. 2. Inappropriate vehicle: The vehicle used for oral gavage is not effectively wetting or solubilizing the compound. 3. Animal-to-animal variability: Differences in gastric pH, gastrointestinal transit time, or food content are affecting absorption. | 1. Improve formulation: Employ one of the bioavailability enhancement strategies mentioned in the FAQs, such as creating a micronized suspension, a solid dispersion, or a lipid-based formulation (e.g., SEDDS). 2. Optimize vehicle: Test different suspension vehicles. Common choices for preclinical studies include aqueous solutions with suspending agents like carboxymethylcellulose (CMC) or lipid-based vehicles like corn oil. The choice of vehicle should be based on the physicochemical properties of the drug. 3. Standardize experimental conditions: Ensure consistent fasting periods for all animals before dosing. Typically, an overnight fast is recommended for oral bioavailability studies in rodents. |
| High variability in efficacy (e.g., glucose lowering) in an oral glucose tolerance test (OGTT). | 1. Inconsistent drug exposure: This is likely due to the poor oral bioavailability of the compound. 2. Variability in the OGTT procedure: Inconsistent fasting times, glucose dose, or blood sampling times can lead to variable results. | 1. Address bioavailability issues: Implement formulation strategies to ensure more consistent drug absorption. 2. Standardize the OGTT protocol: Follow a strict and consistent protocol for all animals in the study. A detailed protocol is provided below. |
| Precipitation of the compound in the formulation before or during administration. | 1. Supersaturation and instability: The compound may have been dissolved at a concentration above its equilibrium solubility in the chosen vehicle. | 1. Use a suspension: For poorly soluble compounds, a stable, uniform suspension is often more practical than a solution. Ensure the suspension is well-mixed before each administration. 2. Incorporate stabilizing excipients: Use polymers or surfactants to prevent particle aggregation and settling in the suspension. |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound for Oral Gavage
Objective: To prepare a homogenous and stable suspension of micronized this compound for oral administration in rodents to improve its dissolution rate.
Materials:
-
This compound (micronized)
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or a micro-homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Weighing: Accurately weigh the required amount of micronized this compound based on the desired dose and number of animals.
-
Vehicle Preparation: Prepare the 0.5% CMC solution by slowly adding the CMC powder to sterile water while stirring continuously with a magnetic stirrer until a clear, viscous solution is formed.
-
Wetting the Powder: In a mortar, add a small amount of the CMC vehicle to the weighed this compound powder to form a smooth paste. This prevents clumping when the bulk of the vehicle is added.
-
Suspension Formation: Gradually add the remaining CMC vehicle to the paste while continuously triturating with the pestle. Alternatively, transfer the paste to a beaker and use a micro-homogenizer for more uniform particle dispersion.
-
Final Volume Adjustment: Transfer the suspension to a volumetric flask and add the CMC vehicle to the final desired volume.
-
Homogenization: Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity. Continue to stir throughout the dosing procedure.
-
Stability: It is recommended to prepare the suspension fresh on the day of the experiment.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice after Oral Administration of this compound
Objective: To assess the in vivo efficacy of an oral formulation of this compound on glucose tolerance in mice.
Materials:
-
This compound formulation (e.g., micronized suspension from Protocol 1)
-
Vehicle control
-
Glucose solution (e.g., 20% or 40% in sterile water)
-
Glucometer and test strips
-
Oral gavage needles (20-22 gauge for mice)
-
Syringes
-
Animal scale
-
Timer
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Glucose: At time t = -30 minutes, obtain a baseline blood glucose reading from a small drop of blood from the tail vein using a glucometer.
-
Compound Administration: At time t = 0 minutes, administer the this compound formulation or vehicle control orally via gavage. The typical dose volume for mice is 5-10 mL/kg.
-
Glucose Challenge: At time t = 30 minutes, administer a glucose solution (typically 2 g/kg body weight) orally via gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge, for example, at t = 45, 60, 90, and 120 minutes (corresponding to 15, 30, 60, and 90 minutes post-glucose challenge).
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound on glucose tolerance.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 360.18 | Favorable for passive diffusion. |
| XLogP | 2.27 | Indicates lipophilicity, which can aid in membrane permeation but also suggests poor aqueous solubility. |
| Hydrogen Bond Acceptors | 6 | Can interact with aqueous environment. |
| Hydrogen Bond Donors | 0 | Contributes to lower aqueous solubility. |
Table 2: Representative Oral Bioavailability Data for a GPR119 Agonist (GSK1292263) in Different Formulations (Analogous Example)
| Formulation | Animal Model | Oral Bioavailability (F%) | Fold Increase |
| Standard Suspension | Dog | ~1% | - |
| Micronized Suspension | Dog | 5-10% | 5-10x |
Note: This data is for a different GPR119 agonist and is presented as an example of how formulation can impact oral bioavailability for this class of compounds.
Visualizations
References
How to control for PSN632408's potential non-specific binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PSN632408. The focus is on addressing and controlling for potential non-specific binding to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic small molecule agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells and is a target for the treatment of type 2 diabetes and obesity. Its molecular formula is C18H24N4O4.[1]
Q2: What are the known downstream signaling effects of GPR119 activation by this compound?
Activation of GPR119 by an agonist like this compound typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This can subsequently potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.
Q3: Is there evidence of non-specific binding or off-target effects for this compound?
Yes, there is published evidence suggesting that this compound may activate GPR119-independent pathways. One study concluded that while this compound does activate GPR119, its divergent effects on insulin secretion, cAMP, and intracellular calcium in certain cell lines suggest it may be unsuitable as a highly specific pharmacological tool for GPR119.[2] Therefore, implementing rigorous controls is crucial when using this compound.
Q4: What are the essential positive and negative controls to include in my experiments with this compound?
To ensure that the observed effects are due to GPR119 activation, the following controls are recommended:
-
Positive Controls:
-
Orthogonal GPR119 Agonist: Use a structurally different GPR119 agonist, such as AR231453 or the endogenous ligand oleoylethanolamide (OEA), to confirm that a similar biological effect is produced through GPR119 activation.[2][5][6]
-
Downstream Pathway Activator: Use a compound that directly activates the downstream signaling pathway, such as forskolin to directly stimulate adenylyl cyclase and raise cAMP levels, to ensure the cellular machinery is responsive.
-
-
Negative Controls:
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.
-
Inactive Analog (if available): While a commercially available, validated inactive analog of this compound is not readily documented, if you have access to a structurally similar compound that has been shown to be inactive at GPR119, it would serve as an excellent negative control.
-
GPR119 Knockout/Knockdown Cells: The most definitive negative control is to use a cell line that does not express GPR119 or where GPR119 has been knocked out or knocked down.[7][8][9] If this compound still produces an effect in these cells, it is indicative of off-target binding.
-
GPR119 Antagonist: Pre-treatment of cells with a selective GPR119 antagonist (if available and validated) can be used to demonstrate that the effects of this compound are blocked, confirming on-target activity.
-
Troubleshooting Guide: Addressing Potential Non-Specific Binding
This guide provides a systematic approach to investigate and control for non-specific effects of this compound in your experiments.
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Non-specific binding of this compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Problem 2: How to design an experiment to proactively control for non-specific binding.
-
Solution: A multi-faceted experimental design is crucial.
Caption: Recommended experimental design for robust validation.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This assay measures the increase in intracellular cAMP levels following GPR119 activation.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Parental HEK293 cells (GPR119-negative control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., DMEM with 1 mM IBMX, a phosphodiesterase inhibitor)
-
This compound
-
AR231453 (orthogonal agonist control)
-
Forskolin (positive control)
-
Vehicle (e.g., DMSO)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
384-well microplates
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 and parental HEK293 cells to 80-90% confluency.
-
Cell Seeding: Harvest and resuspend cells in assay buffer. Seed cells into a 384-well plate at an appropriate density (e.g., 16,000 cells/well).
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and AR231453 in assay buffer. Prepare a solution of forskolin (e.g., 10 µM) and a vehicle control.
-
Compound Addition: Add the diluted compounds, controls, and vehicle to the respective wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the dose-response curves for this compound and AR231453 and calculate EC50 values. Compare the response in HEK293-hGPR119 cells to the parental cells.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the potentiation of insulin secretion by this compound in response to glucose.
Materials:
-
Insulin-secreting cell line (e.g., MIN6 or INS-1)
-
Cell culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 2.8 mM glucose (low glucose)
-
KRBH with 16.7 mM glucose (high glucose)
-
This compound
-
AR231453
-
Vehicle (e.g., DMSO)
-
Insulin detection kit (e.g., ELISA)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MIN6 or INS-1 cells into 96-well plates and culture for 48 hours.
-
Pre-incubation: Wash cells with KRBH (2.8 mM glucose) and pre-incubate for 1-2 hours at 37°C.
-
Treatment: Aspirate the pre-incubation buffer and add KRBH containing low (2.8 mM) or high (16.7 mM) glucose with serial dilutions of this compound, AR231453, or vehicle.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize insulin secretion to the vehicle control at each glucose concentration. Plot dose-response curves to determine the potentiation of GSIS.
Data Presentation
Summarize your quantitative data in tables for clear comparison.
Table 1: cAMP Accumulation Assay Results
| Compound | Cell Line | EC50 (nM) | Max Response (% of Forskolin) |
| This compound | HEK293-hGPR119 | Value | Value |
| This compound | HEK293 (Parental) | Value | Value |
| AR231453 | HEK293-hGPR119 | Value | Value |
| AR231453 | HEK293 (Parental) | Value | Value |
Table 2: GSIS Assay Results
| Compound | Glucose (mM) | EC50 (nM) | Fold-Increase in Insulin Secretion (at max dose) |
| This compound | 2.8 | Value | Value |
| This compound | 16.7 | Value | Value |
| AR231453 | 2.8 | Value | Value |
| AR231453 | 16.7 | Value | Value |
Signaling Pathway Diagram
Caption: GPR119 signaling and potential for off-target effects.
References
- 1. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A categorical structure-activity relationship analysis of GPR119 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation. [scholars.duke.edu]
Technical Support Center: Enhancing PSN632408 Efficacy Through Refined Experimental Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of PSN632408 in experimental settings. Our goal is to facilitate seamless experimentation and enhance the efficacy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective small-molecule agonist for the G protein-coupled receptor 119 (GPR119).[1] Its primary mechanism of action involves the activation of GPR119, which is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[2] This activation stimulates the Gαs signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] The elevation in cAMP results in a dual effect: direct glucose-dependent insulin secretion from pancreatic β-cells and indirect stimulation of insulin release through the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) from the gut.[2]
Q2: What are the main therapeutic applications of this compound being investigated?
A2: this compound is primarily investigated for the treatment of type 2 diabetes and related metabolic disorders. Its ability to stimulate glucose-dependent insulin secretion and GLP-1 release makes it a promising candidate for improving glycemic control.[1][2] Additionally, studies have explored its potential in promoting β-cell regeneration, particularly when used in combination with other therapeutic agents like DPP-IV inhibitors.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vitro cell-based assays, ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid cellular toxicity. It is recommended to perform serial dilutions to avoid precipitation of the compound. For in vivo studies, the stock solution in DMSO can be further diluted in a suitable vehicle, such as a solution containing glycerol, Tween 80, or sodium carboxymethylcellulose (CMC-Na), to improve solubility and reduce toxicity. The final DMSO concentration in the working solution for animal studies should ideally be 2% or lower.
Q4: Can this compound be used in combination with other compounds?
A4: Yes, this compound has been effectively used in combination with dipeptidyl peptidase-IV (DPP-IV) inhibitors, such as sitagliptin.[1] This combination therapy is designed to enhance the therapeutic effects of GLP-1. This compound stimulates GLP-1 secretion, while sitagliptin inhibits the DPP-IV enzyme that rapidly degrades active GLP-1, thereby prolonging its action.[1][4]
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: Low or no cAMP response after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell line does not express functional GPR119. | Confirm GPR119 expression in your cell line using RT-PCR or Western blot. Consider using a cell line known to express GPR119, such as HIT-T15 or MIN6 cells, or a recombinant cell line stably expressing human GPR119. |
| Incorrect assay conditions. | Optimize cell density, incubation time, and the concentration of the phosphodiesterase inhibitor (e.g., IBMX) in your assay buffer. A final concentration of 0.5 mM IBMX is often a good starting point.[3] |
| This compound degradation. | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay detection limit exceeded. | If the cAMP level is too high and exceeds the linear range of the standard curve, reduce the cell number per well or the concentration of this compound.[5] |
Issue 2: High background in GLP-1 secretion assays.
| Possible Cause | Troubleshooting Step |
| Cell stress leading to non-specific GLP-1 release. | Handle cells gently during seeding and washing steps. Ensure optimal cell culture conditions. |
| Contamination of reagents. | Use fresh, sterile buffers and media for each experiment. |
| Cross-reactivity of the ELISA kit. | Verify the specificity of your GLP-1 ELISA kit. Some kits may show cross-reactivity with other proglucagon-derived peptides. |
| Sample collection and handling. | Add a DPP-IV inhibitor to your collection buffer to prevent the degradation of active GLP-1. Store samples at -80°C if not analyzed immediately. |
In Vivo Studies
Issue 3: High variability in blood glucose levels during an Oral Glucose Tolerance Test (OGTT).
| Possible Cause | Troubleshooting Step |
| Improper fasting of animals. | Ensure a consistent fasting period for all animals before the OGTT, typically overnight (12-16 hours) with free access to water.[6] |
| Stress during handling and gavage. | Acclimatize animals to handling and the gavage procedure for several days before the experiment to minimize stress-induced hyperglycemia. |
| Inconsistent glucose administration. | Administer a consistent volume and concentration of glucose solution to each animal based on body weight. |
| Variable this compound administration. | Ensure accurate dosing of this compound based on individual animal body weights and a consistent time interval between drug administration and the glucose challenge. |
Issue 4: Inconsistent efficacy of this compound in combination with sitagliptin.
| Possible Cause | Troubleshooting Step |
| Suboptimal dosing regimen. | Optimize the doses of both this compound and sitagliptin. The timing of administration of each compound relative to the other and to the glucose challenge is critical. |
| Pharmacokinetic interactions. | Be aware of potential pharmacokinetic interactions between this compound and sitagliptin that may alter the exposure of either compound. |
| Animal model variability. | Use a well-characterized diabetic animal model and ensure consistency in age, sex, and disease severity across all experimental groups. |
Quantitative Data Summary
| Parameter | Cell Line / Animal Model | Value | Reference |
| cAMP Accumulation EC50 | HEK293 (human GPR119) | 4.7 nM | [1] |
| Insulin Release EC50 | HIT-T15 cells | 3.5 nM | [1] |
| Plasma Active GLP-1 Levels (pmol/L) | C57BL/6 mice (30 min post-treatment) | [1] | |
| Untreated Control | 7.6 ± 0.4 | [1] | |
| This compound-treated | 14.8 ± 1.0 | [1] | |
| Sitagliptin-treated | 35.9 ± 8.6 | [1] | |
| This compound + Sitagliptin-treated | 44.2 ± 10.5 | [1] | |
| Normoglycemia Achievement (7 weeks) | STZ-induced diabetic C57BL/6 mice | [1] | |
| Vehicle | 0% | [1] | |
| This compound | 32% (6 of 19) | [1] | |
| Sitagliptin | 36% (5 of 14) | [1] | |
| This compound + Sitagliptin | 59% (13 of 22) | [1] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
-
Cell Culture: Culture HEK293 cells stably expressing human GPR119 (HEK293-hGPR119) in DMEM with 10% FBS and appropriate selection antibiotics until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and resuspend them in assay buffer (DMEM containing 1 mM IBMX). Seed cells into a 384-well plate at a density of approximately 16,000 cells per well.
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also prepare a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, FRET, or luminescence-based) according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration. Calculate the EC50 value using a suitable nonlinear regression model.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation: Fast male C57BL/6 mice overnight (12-16 hours) with free access to water.
-
Baseline Blood Glucose: Take a baseline blood sample (t=0) from the tail vein and measure the blood glucose level using a glucometer.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control via oral gavage. For combination studies, administer sitagliptin (e.g., 10 mg/kg) at a specified time before or concurrently with this compound.
-
Glucose Challenge: 30-60 minutes after drug administration, administer a 2 g/kg body weight solution of D-glucose via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for blood glucose from 0 to 120 minutes to assess glucose tolerance.
Visualizations
Caption: GPR119 signaling pathway activated by this compound.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Caption: Troubleshooting logic for inconsistent in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Experimental Results with PSN632408
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in experimental results when working with the GPR119 agonist, PSN632408.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, small-molecule agonist for the G protein-coupled receptor 119 (GPR119). Its primary mechanism of action involves binding to and activating GPR119, which is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[1][2][3] This activation stimulates the Gαs signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4][5] Elevated cAMP in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), while in intestinal L-cells, it triggers the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[5][6][7]
Q2: What are the expected downstream effects of this compound treatment in vitro and in vivo?
A2: In vitro, treatment with this compound is expected to increase intracellular cAMP levels in cells expressing GPR119.[2][4] This leads to enhanced glucose-dependent insulin release from pancreatic islet cells. In vivo, administration of this compound has been shown to improve glucose tolerance, increase plasma insulin and GLP-1 levels, reduce food intake, and decrease body weight gain in rodent models.[2][7]
Q3: In which cell lines can I expect to see a response to this compound?
A3: A response to this compound can be expected in cell lines that endogenously express GPR119, such as the mouse insulinoma cell line MIN6, or in cells that have been engineered to express recombinant GPR119, for example, HEK293 cells transfected with human GPR119 (HEK293-hGPR119). The level of response will depend on the expression level of the receptor in the chosen cell line.
Troubleshooting Guide
Issue 1: High Variability in cAMP Assay Results
Possible Cause:
-
Cell Health and Confluency: Variations in cell health, passage number, and confluency can significantly impact GPR119 expression and signaling capacity.
-
Inconsistent Agonist Concentration: Inaccurate serial dilutions or issues with the stability of this compound in the assay buffer can lead to variable effective concentrations.
-
Assay Conditions: Fluctuations in incubation time, temperature, or the concentration of phosphodiesterase (PDE) inhibitors (like IBMX) can alter cAMP accumulation.
Suggested Solutions:
-
Standardize Cell Culture: Use cells within a consistent passage number range and ensure a standardized seeding density to achieve a consistent level of confluency (e.g., 80-90%) at the time of the assay.
-
Freshly Prepare Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
-
Optimize and Control Assay Parameters: Strictly control incubation times and temperatures. Determine the optimal concentration of a PDE inhibitor for your specific cell line to prevent cAMP degradation.[8]
Issue 2: Weak or No Glucose-Stimulated Insulin Secretion (GSIS) Potentiation
Possible Cause:
-
Suboptimal Glucose Concentrations: The potentiation of insulin secretion by GPR119 agonists is glucose-dependent. The use of inappropriate low or high glucose concentrations can mask the effect of this compound.
-
Islet/Cell Viability: Poor viability of pancreatic islets or insulin-secreting cell lines will impair their ability to secrete insulin in response to any stimulus.
-
This compound Concentration: The concentration of this compound may be too low to elicit a significant response or so high that it causes off-target effects or cytotoxicity.
Suggested Solutions:
-
Optimize Glucose Concentrations: Empirically determine the optimal low and high glucose concentrations for your specific islet preparation or cell line to achieve a robust stimulation index.
-
Assess Viability: Before each experiment, assess the viability of your islets or cells using a suitable method (e.g., Trypan Blue exclusion, Calcein-AM/Ethidium Homodimer-1 staining).
-
Perform a Dose-Response Curve: Determine the optimal concentration of this compound by performing a dose-response experiment to identify the EC50 for GSIS potentiation in your system.
Issue 3: Compound Precipitation in Aqueous Media
Possible Cause:
-
Poor Aqueous Solubility: Like many small molecules, this compound may have limited solubility in aqueous buffers, especially at higher concentrations. The final concentration of the solvent (e.g., DMSO) may be too low to maintain solubility.
Suggested Solutions:
-
Use of a Co-solvent: this compound is typically dissolved in a non-polar solvent like dimethyl sulfoxide (DMSO).[9][10][11] When preparing working solutions in aqueous buffers, ensure the final DMSO concentration is sufficient to maintain solubility but remains below the level of toxicity for your cells (typically ≤ 0.1% - 0.5%).[12]
-
Prepare Fresh Working Solutions: Avoid storing diluted aqueous solutions of this compound for extended periods. Prepare fresh working solutions from a concentrated DMSO stock just before use.
-
Vortexing and Warming: Ensure the compound is fully dissolved in the stock solution and vortex thoroughly when making dilutions. Gentle warming may aid dissolution, but stability at higher temperatures should be considered.
Issue 4: Inconsistent In Vivo Efficacy
Possible Cause:
-
Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, and excretion (ADME) of this compound between individual animals can lead to variable plasma concentrations and efficacy.
-
Species Differences: The potency of GPR119 agonists can differ between species due to variations in the receptor sequence.
-
Indirect Effects: The in vivo effects of GPR119 agonists can be indirect, relying on the secretion of incretins like GLP-1.[7] The physiological state of the animal (e.g., fed vs. fasted) can influence these incretin levels and thus the observed effect.
Suggested Solutions:
-
Standardize Animal Models: Use animals of the same age, sex, and genetic background. Ensure consistent housing conditions and diet.
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the optimal dosing regimen and to correlate plasma concentrations of this compound with its pharmacological effects.
-
Control for Physiological State: Standardize the feeding state of the animals before and during the experiment to minimize variability in baseline incretin levels.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | HEK293-CNG-hGPR119 | EC50 | 1.29 µM | [4] |
Note: This table will be updated as more specific quantitative data for this compound becomes publicly available.
Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation by this compound in HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
Materials:
-
HEK293-hGPR119 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., DMEM containing a phosphodiesterase inhibitor like 0.1 mM IBMX)
-
This compound
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
384-well microplates
Protocol:
-
Cell Culture: Culture HEK293-hGPR119 cells in the appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into 384-well plates at a predetermined optimal density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).
-
cAMP Detection: Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration. Calculate the EC50 value using a suitable nonlinear regression model.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the potentiation of glucose-stimulated insulin secretion by this compound in an insulin-secreting cell line, such as MIN6 cells.
Materials:
-
MIN6 cells
-
Cell culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Low glucose KRB buffer (e.g., 2.8 mM glucose)
-
High glucose KRB buffer (e.g., 16.7 mM glucose)
-
This compound
-
DMSO (vehicle control)
-
Insulin ELISA kit
-
24-well plates
Protocol:
-
Cell Seeding: Seed MIN6 cells into 24-well plates and culture until they reach the desired confluency.
-
Pre-incubation: Gently wash the cells twice with a pre-warmed glucose-free KRB buffer. Then, pre-incubate the cells in low glucose KRB buffer for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.
-
Treatment: Remove the pre-incubation buffer and add fresh low glucose KRB buffer or high glucose KRB buffer, both containing either this compound at various concentrations or a vehicle control (DMSO).
-
Incubation: Incubate the cells at 37°C for 1-2 hours.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the measured insulin concentration against the this compound concentration for both low and high glucose conditions. This will demonstrate the glucose-dependent effect of the GPR119 agonist on insulin secretion.
Mandatory Visualizations
Caption: GPR119 signaling pathway activated by this compound.
Caption: General experimental workflow for this compound.
References
- 1. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 4. Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. maxanim.com [maxanim.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GPR119 Agonists: PSN632408, AR231453, and MBX-2982
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three synthetic agonists of the G protein-coupled receptor 119 (GPR119): PSN632408, AR231453, and MBX-2982. GPR119 is a promising therapeutic target for type 2 diabetes and other metabolic disorders due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2] This document synthesizes available experimental data to facilitate an objective evaluation of these compounds.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that enhances glucose homeostasis. The receptor is primarily coupled to the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels triggers downstream effects, including the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of GLP-1 from intestinal L-cells.[1][3]
Comparative Performance Data
The following tables summarize the in vitro potency of this compound, AR231453, and MBX-2982 from various studies. It is important to note that direct comparisons should be made with caution as the experimental conditions may have varied between studies.
Table 1: In Vitro Potency (EC50) for cAMP Accumulation
| Compound | Cell Line | EC50 | Reference |
| This compound | HEK293 (human GPR119) | 1.9 µM | [4] |
| Recombinant mouse GPR119 | 5.6 µM | [5] | |
| Recombinant human GPR119 | 7.9 µM | [5] | |
| AR231453 | HEK293 (human GPR119) | 4.7 nM | [6][7] |
| Not specified | 0.68 nM | [8] | |
| MBX-2982 | Not specified | 3.9 nM | [9][10] |
Table 2: In Vitro Potency (EC50) for Insulin Secretion
| Compound | Cell Line/Tissue | EC50 | Reference |
| This compound | Not specified | Stimulates insulin secretion | [9] |
| AR231453 | HIT-T15 cells | 3.5 nM | [6] |
| Isolated mouse islets | Stimulates release at 8-17 mM glucose | [6] | |
| MBX-2982 | Isolated islets | Directly stimulates GSIS | [11] |
Table 3: In Vivo Effects
| Compound | Animal Model | Dose | Effect | Reference |
| This compound | High-fat-fed rats | 100 mg/kg (p.o., daily for 14 days) | Suppressed food intake, reduced body weight gain and white adipose tissue deposition. | [4] |
| AR231453 | Mice | 20 mg/kg (p.o.) | Markedly improved oral glucose tolerance. | [6] |
| Diabetic mice | Not specified | Stimulated β-cell replication and improved islet graft function. | [12] | |
| MBX-2982 | C57BL/6 mice | 10 mg/kg | Increased plasma GLP-1 levels without a glucose load. | |
| Humans with T1D | 600 mg (daily for 14 days) | Did not improve glucagon counterregulatory responses to hypoglycemia. | [9] |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used to characterize GPR119 agonists.
In Vitro cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.
Objective: To determine the potency (EC50) of GPR119 agonists in stimulating cAMP production.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK-hGPR119).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
GPR119 agonists (this compound, AR231453, MBX-2982).
-
Positive control (e.g., Forskolin).
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).
-
384-well microplates.
Protocol:
-
Cell Culture: Culture HEK-hGPR119 cells to 80-90% confluency.
-
Cell Seeding: Seed the cells into 384-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the GPR119 agonists in assay buffer. Also prepare solutions of the positive control and a vehicle control (e.g., DMSO).
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells of the microplate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[4]
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[5]
In Vivo Oral Glucose Tolerance Test (OGTT)
This in vivo assay assesses the effect of a GPR119 agonist on glucose disposal in an animal model.
Objective: To evaluate the in vivo efficacy of GPR119 agonists in improving glucose tolerance.
Materials:
-
Male C57BL/6 mice.
-
GPR119 agonist (e.g., AR231453).
-
Vehicle control (e.g., 80% PEG400, 10% Tween 80, 10% ethanol).[12]
-
Glucose solution (e.g., 20% w/v in sterile saline).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., heparinized capillary tubes).
Protocol:
-
Animal Acclimation: Acclimate mice to the experimental conditions.
-
Fasting: Fast the mice overnight (e.g., 16 hours) with free access to water.[12]
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail vein blood sample (time 0).
-
Compound Administration: Administer the GPR119 agonist or vehicle control orally (p.o.) via gavage. A typical dose for AR231453 is 20 mg/kg.[12]
-
Waiting Period: Wait for a specified period (e.g., 30 minutes) to allow for compound absorption.[12]
-
Glucose Challenge: Administer an oral glucose load (e.g., 1.5 g/kg body weight).[12]
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess the overall effect on glucose tolerance.
Logical Relationship of the Compared Agonists
This compound, AR231453, and MBX-2982 are all synthetic small molecules that act as agonists for the GPR119 receptor. Their primary mechanism of action for improving glucose homeostasis is through the activation of this common molecular target.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of PSN632408 for the GPR119 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the GPR119 agonist PSN632408, focusing on its specificity for the GPR119 receptor. The performance of this compound is compared with other endogenous and synthetic GPR119 agonists, supported by experimental data and detailed methodologies. This document aims to equip researchers with the necessary information to make informed decisions when selecting pharmacological tools for studying GPR119.
Introduction to GPR119 and its Agonists
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and obesity.[1] Predominantly expressed in pancreatic β-cells and enteroendocrine L-cells, its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2][3] This dual mechanism has driven the development of several GPR119 agonists.
This compound is a synthetic agonist of the GPR119 receptor.[4][5] While it has been shown to activate the receptor, questions regarding its specificity have been raised in the scientific literature. Evidence suggests that this compound may elicit GPR119-independent effects, which complicates its use as a specific pharmacological probe.[5][6] This guide will delve into the available data to validate the specificity of this compound in comparison to other GPR119 agonists.
Comparative Analysis of GPR119 Agonists
The following table summarizes the in vitro potency of this compound and other representative GPR119 agonists. It is important to note that EC50 values can vary depending on the cell line and assay conditions used.
| Agonist | Type | Species | Assay | Cell Line | EC50 | Reference |
| This compound | Synthetic | Human | cAMP | HEK293 | 1.9 µM | [6] |
| Mouse | cAMP | Yeast | 7.9 µM | [6] | ||
| Oleoylethanolamide (OEA) | Endogenous | Human | cAMP | HEK293 | 1.86 µM | [7] |
| PSN375963 | Synthetic | Human | cAMP | - | 8.4 µM | [4] |
| Mouse | cAMP | - | 7.9 µM | [4] | ||
| AR231453 | Synthetic | Human | cAMP | HEK293 | 5.7 nM | [6] |
| Hamster | cAMP | HIT-T15 | 4.7 nM | [6] | ||
| Hamster | Insulin Release | HIT-T15 | 3.5 nM | [6] | ||
| MBX-2982 | Synthetic | - | cAMP | - | - | [3] |
| DS-8500a | Synthetic | Human | cAMP | CHO-K1 | 51.5 nM | [1] |
| Rat | cAMP | CHO-K1 | 98.4 nM | [1] | ||
| Mouse | cAMP | CHO-K1 | 108.1 nM | [1] |
Evidence for Off-Target Effects of this compound
In contrast, the synthetic agonist AR231453 has been reported to show no off-target activity when screened against a panel of receptors and enzymes, making it a more specific tool for studying GPR119.
Experimental Protocols
To aid in the validation of GPR119 agonist specificity, detailed protocols for key in vitro assays are provided below.
cAMP Accumulation Assay
This assay measures the increase in intracellular cyclic adenosine monophosphate (cAMP) following GPR119 activation.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium
-
Assay buffer
-
Test compounds (e.g., this compound, AR231453)
-
Positive control (e.g., 10 µM Forskolin)
-
Vehicle control (e.g., DMSO)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
384-well microplates
Protocol:
-
Cell Culture: Culture HEK293-hGPR119 cells in the appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells, resuspend them in assay buffer, and seed them into a 384-well plate at a density of approximately 16,000 cells per well.
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Also, prepare solutions of the positive and vehicle controls.
-
Compound Addition: Add the diluted compounds and controls to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the compound concentration. Calculate the EC50 value using a suitable nonlinear regression model.[9]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the potentiation of glucose-stimulated insulin secretion by a GPR119 agonist in an insulin-secreting cell line.
Materials:
-
MIN6 or HIT-T15 cells
-
Cell culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA and varying glucose concentrations (e.g., 2.8 mM for low glucose and 16.8 mM for high glucose)
-
Test compounds
-
Vehicle control (DMSO)
-
96-well plates
-
Insulin ELISA kit
Protocol:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate at a density of 20,000 cells per well and culture for 2 days.
-
Cell Washing and Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with KRBH buffer. Then, pre-incubate the cells in KRBH buffer with 2.8 mM glucose for 30 minutes at 37°C.
-
Compound Preparation: Prepare solutions of the test compounds at various concentrations in KRBH buffer containing both low (2.8 mM) and high (16.8 mM) glucose. Include vehicle controls for both glucose conditions.
-
Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Supernatant Collection: After incubation, collect the supernatants from each well. It is recommended to centrifuge the plate at a low speed (e.g., 800 x g) to pellet any detached cells before transferring the supernatant.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the measured insulin concentration against the test compound concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect.[9]
Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon GPCR activation.
Materials:
-
Cells expressing GPR119
-
Cell loading medium (e.g., RPMI with 2% FCS and 25mM HEPES)
-
Calcium-sensitive dye (e.g., Indo-1 AM)
-
Test compounds
-
Positive control (e.g., Ionomycin)
-
Negative control (e.g., EGTA)
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Cell Preparation: Suspend 10-20 x 10^6 cells in 1 ml of cell loading medium.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., 1.5 µM Indo-1 AM) and incubate for 45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with medium containing FCS.
-
Resuspension: Gently resuspend the cells in cell loading medium at a concentration of 2.5 x 10^6 cells/ml and store in the dark at room temperature.
-
Equilibration: Dilute the cells to 1 x 10^6 / ml and allow them to equilibrate at 37°C in the dark for 30-60 minutes.
-
Analysis: Analyze the cells using a flow cytometer or fluorescence plate reader. Establish a baseline with untreated cells. Add the test compound and monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium. Use a positive control like ionomycin to determine the maximum calcium flux and a negative control like EGTA to establish a minimal response.[1]
Visualizations
GPR119 Signaling Pathway
References
- 1. bu.edu [bu.edu]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 6. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bms.kr [bms.kr]
- 9. benchchem.com [benchchem.com]
A Cross-Study Comparative Analysis of PSN632408's Effects on Metabolic Parameters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the G protein-coupled receptor 119 (GPR119) agonist, PSN632408, with other therapeutic agents for metabolic disorders. The information is compiled from a review of preclinical and clinical studies to assist researchers in evaluating its potential.
Introduction to this compound and GPR119
This compound is a synthetic agonist of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 is a promising therapeutic strategy for type 2 diabetes and related metabolic disorders due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from the pancreas and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. This dual action offers the potential for effective glycemic control with a reduced risk of hypoglycemia.
Comparative Analysis of Metabolic Effects
This section compares the effects of this compound on key metabolic parameters with those of other GPR119 agonists and established anti-diabetic drug classes, namely DPP-4 inhibitors (e.g., sitagliptin) and GLP-1 receptor agonists (e.g., exenatide). Due to the limited availability of direct head-to-head comparative studies involving this compound, this analysis integrates data from various preclinical and clinical trials to provide a comprehensive overview.
Glycemic Control
GPR119 agonists, including this compound, have demonstrated the potential to improve glucose homeostasis. In preclinical models, these agonists have been shown to enhance glucose tolerance. Comparatively, GLP-1 receptor agonists generally exhibit a more potent glucose-lowering effect than DPP-4 inhibitors.
Table 1: Comparison of Effects on Glycemic Control Parameters
| Parameter | This compound (GPR119 Agonist) | Sitagliptin (DPP-4 Inhibitor) | GLP-1 Receptor Agonists (e.g., Exenatide) |
| Fasting Blood Glucose | Reduction observed in preclinical models. | Significant reductions in clinical trials. | Potent reductions in clinical trials. |
| Postprandial Glucose | Improvement in glucose tolerance in preclinical studies. | Significant reductions in clinical trials. | Strong suppression of postprandial glucose excursions. |
| HbA1c Reduction | Data from long-term studies in humans is limited. | Clinically significant reductions (approx. 0.5-1.0%). | Clinically significant reductions (approx. 1.0-1.5%). |
| Mechanism | Stimulates glucose-dependent insulin and GLP-1 secretion. | Prevents degradation of endogenous GLP-1 and GIP. | Directly activates GLP-1 receptors. |
Body Weight and Lipid Profile
A potential advantage of GPR119 agonists is their effect on body weight. Preclinical studies have suggested that this compound may induce weight loss.[1] This effect is thought to be mediated, at least in part, by the stimulation of GLP-1, which is known to promote satiety and reduce food intake. In contrast, the effect of DPP-4 inhibitors on body weight is generally considered neutral. GLP-1 receptor agonists are well-documented to cause significant weight loss.
Table 2: Comparison of Effects on Body Weight and Lipid Parameters
| Parameter | This compound (GPR119 Agonist) | Sitagliptin (DPP-4 Inhibitor) | GLP-1 Receptor Agonists (e.g., Exenatide) |
| Body Weight | Preclinical evidence suggests potential for weight loss.[1] | Generally weight-neutral. | Significant and sustained weight loss. |
| Total Cholesterol | Limited direct data available. | Modest or no significant changes. | May show modest improvements. |
| Triglycerides | Limited direct data available. | Modest or no significant changes. | Can lead to reductions. |
| LDL-C | Limited direct data available. | Modest or no significant changes. | May show modest improvements. |
| HDL-C | Limited direct data available. | Modest or no significant changes. | May show modest improvements. |
Insulin and GLP-1 Secretion
The primary mechanism of this compound involves the potentiation of insulin and GLP-1 secretion in a glucose-dependent manner. This is a key differentiator from some other classes of anti-diabetic drugs.
Table 3: Comparison of Effects on Insulin and GLP-1 Secretion
| Parameter | This compound (GPR119 Agonist) | Sitagliptin (DPP-4 Inhibitor) | GLP-1 Receptor Agonists (e.g., Exenatide) |
| Insulin Secretion | Stimulates glucose-dependent insulin secretion. | Enhances glucose-dependent insulin secretion by preserving endogenous incretins. | Potently stimulates glucose-dependent insulin secretion. |
| GLP-1 Secretion | Stimulates the release of GLP-1 from intestinal L-cells. | Increases circulating levels of active GLP-1 by inhibiting its breakdown. | Directly provides supraphysiological levels of GLP-1 receptor activation. |
| β-cell Function/Mass | Preclinical evidence suggests stimulation of β-cell replication.[1] | May have beneficial effects on β-cell function. | Preclinical data suggests preservation and potential expansion of β-cell mass. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
GPR119 Signaling Pathway
Caption: Signaling pathway of this compound via GPR119 activation.
Comparative Mechanisms of Action
Caption: Comparative mechanisms of this compound, Sitagliptin, and GLP-1 RAs.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for preclinical in vivo studies.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the metabolic effects of compounds like this compound.
In Vitro: cAMP Accumulation Assay
Objective: To measure the ability of this compound to stimulate intracellular cyclic AMP (cAMP) production in cells expressing GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
This compound and comparator compounds.
-
Forskolin (positive control).
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells in T75 flasks until 80-90% confluency.
-
Cell Seeding: Harvest cells and seed into 384-well plates at a density of 5,000-10,000 cells per well. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and comparators in assay buffer.
-
Assay:
-
Remove culture medium from the wells and wash with assay buffer.
-
Add 20 µL of the compound dilutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.
In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of this compound on glucose disposal in a preclinical model of metabolic disease.
Animal Model: Male C57BL/6J mice on a high-fat diet for 12-16 weeks.
Procedure:
-
Fasting: Fast the mice for 6 hours prior to the test with free access to water.
-
Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.
-
Drug Administration: Administer this compound or vehicle control via oral gavage.
-
Glucose Challenge: After a set pre-treatment time (e.g., 30-60 minutes), administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Glucose Measurement: Measure blood glucose concentrations using a glucometer.
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
In Vivo: Measurement of Plasma Lipids
Objective: To determine the effect of chronic this compound treatment on the lipid profile.
Procedure:
-
Treatment: Treat diet-induced obese mice with this compound or vehicle daily for a specified period (e.g., 4-8 weeks).
-
Blood Collection: At the end of the treatment period, collect terminal blood samples via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Lipid Analysis: Use commercial enzymatic kits to measure the concentrations of total cholesterol, triglycerides, LDL-C, and HDL-C in the plasma samples.
Conclusion
This compound, as a GPR119 agonist, represents a promising therapeutic approach for type 2 diabetes by targeting both insulin secretion and incretin release. Preclinical data suggests potential benefits in glycemic control and body weight management. However, more direct comparative studies with established therapies like DPP-4 inhibitors and GLP-1 receptor agonists are needed to fully elucidate its clinical potential and positioning. The provided data and protocols offer a framework for researchers to design and interpret further investigations into the metabolic effects of this compound and other GPR119 agonists.
References
Head-to-head comparison of PSN632408 and other incretin-based therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of incretin-based therapies for type 2 diabetes and obesity is rapidly evolving. While established classes like glucagon-like peptide-1 (GLP-1) receptor agonists and dipeptidyl peptidase-4 (DPP-4) inhibitors have demonstrated significant clinical utility, novel mechanisms of action continue to emerge. This guide provides a head-to-head comparison of PSN632408, a G protein-coupled receptor 119 (GPR119) agonist, with other key incretin-based therapies, including GLP-1 receptor agonists (GLP-1 RAs) and dual glucose-dependent insulinotropic polypeptide (GIP)/GLP-1 receptor agonists.
Executive Summary
This compound represents a distinct class of oral incretin-based therapies that indirectly stimulate incretin release. Unlike direct receptor agonists such as GLP-1 RAs, GPR119 agonists enhance the secretion of endogenous incretin hormones. Preclinical data suggests potential for glycemic control and weight management, particularly in combination with other antidiabetic agents. However, a direct head-to-head comparison with market-leading GLP-1 RAs and dual GIP/GLP-1 RAs in clinical settings is not yet available in the public domain. This guide synthesizes the existing preclinical data for this compound and provides a comparative overview based on the known mechanisms and clinical data of other incretin-based therapies.
Mechanism of Action: A Tale of Two Approaches
Incretin-based therapies primarily function by augmenting the effects of incretin hormones, which are released from the gut in response to nutrient intake and potentiate glucose-dependent insulin secretion.
This compound (GPR119 Agonist): The Indirect Stimulator
This compound is a small molecule agonist of GPR119, a receptor predominantly expressed on pancreatic beta-cells and enteroendocrine L-cells in the gastrointestinal tract. Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates:
-
Directly: Glucose-dependent insulin secretion from pancreatic beta-cells.
-
Indirectly: The release of GLP-1 from intestinal L-cells.
This dual mechanism of action suggests that GPR119 agonists can enhance the body's natural incretin response.
GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide): The Direct Agonists
GLP-1 RAs are synthetic analogs of the native GLP-1 hormone. They bind directly to and activate GLP-1 receptors, which are found in the pancreas, brain, and other tissues. This direct activation leads to:
-
Enhanced glucose-dependent insulin secretion.
-
Suppression of glucagon secretion.
-
Delayed gastric emptying.
-
Increased satiety, leading to reduced food intake.
Dual GIP/GLP-1 Receptor Agonists (e.g., Tirzepatide): The Dual Agonists
These therapies are single molecules that act as agonists for both GIP and GLP-1 receptors. This dual agonism is believed to provide a more potent effect on glycemic control and weight loss compared to selective GLP-1 RAs.
Signaling Pathway Diagrams
Below are diagrams illustrating the signaling pathways for GPR119 agonists and GLP-1 receptor agonists.
Caption: GPR119 Agonist Signaling Pathway
Caption: GLP-1 Receptor Agonist Signaling Pathway
Head-to-Head Comparison of Preclinical Data
Table 1: In Vitro Potency
| Compound/Class | Target(s) | Assay | EC50 |
| This compound | GPR119 | cAMP Accumulation (Human GPR119) | ~100 nM |
| Semaglutide | GLP-1R | cAMP Accumulation (Human GLP-1R) | ~0.38 nM |
| Liraglutide | GLP-1R | cAMP Accumulation (Human GLP-1R) | ~0.7 nM |
| Tirzepatide | GIPR / GLP-1R | cAMP Accumulation (Human GIPR) | ~0.05 nM |
| cAMP Accumulation (Human GLP-1R) | ~0.3 nM |
Table 2: In Vivo Efficacy in Rodent Models of Diabetes and Obesity
| Therapy | Model | Key Findings |
| This compound | High-fat diet-fed rats | Reduced food intake and body weight gain. |
| Streptozotocin-induced diabetic mice | In combination with sitagliptin, improved glucose tolerance, increased plasma active GLP-1, and stimulated β-cell replication and neogenesis. | |
| Semaglutide | db/db mice | Dose-dependent reductions in blood glucose and HbA1c; significant weight loss. |
| Liraglutide | Zucker diabetic fatty rats | Improved glycemic control and β-cell function; reduced body weight. |
| Tirzepatide | Diet-induced obese mice | Superior weight loss and glucose-lowering compared to selective GLP-1 RAs. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in the evaluation of incretin-based therapies.
1. cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP, a key second messenger in the signaling pathways of GPR119 and GLP-1 receptors.
-
Cell Culture: HEK293 cells stably expressing the human GPR119 or GLP-1 receptor are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96- or 384-well plates and incubated overnight.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are incubated with serial dilutions of the test compound (e.g., this compound, semaglutide) for a specified time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
-
Data Analysis: The results are typically plotted as a dose-response curve, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.
Caption: cAMP Accumulation Assay Workflow
2. Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay assesses the effect of a compound on glucose disposal after an oral glucose challenge.
-
Animals: Male C57BL/6 mice are typically used. For studies of diabetes, models such as streptozotocin-induced diabetic mice or db/db mice are employed.
-
Acclimatization and Fasting: Animals are acclimatized to the experimental conditions and then fasted overnight (typically 16 hours) with free access to water.
-
Procedure:
-
A baseline blood sample is collected from the tail vein to measure fasting blood glucose.
-
The test compound (e.g., this compound) or vehicle is administered orally or via the appropriate route.
-
After a specified pre-treatment period (e.g., 30-60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally by gavage.
-
Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood glucose levels are measured using a glucometer.
-
-
Data Analysis: The blood glucose concentrations are plotted against time, and the area under the curve (AUC) is calculated to quantify the overall glucose excursion.
Caption: Oral Glucose Tolerance Test Workflow
Conclusion and Future Directions
This compound, as a GPR119 agonist, represents an alternative approach to incretin-based therapy by enhancing endogenous incretin secretion. Preclinical data suggests its potential for glycemic control, particularly in combination with DPP-4 inhibitors. However, the lack of direct, head-to-head comparative clinical data with leading GLP-1 RAs and dual GIP/GLP-1 RAs makes it difficult to definitively position this compound in the current therapeutic landscape.
Future research should focus on:
-
Conducting head-to-head clinical trials comparing the efficacy and safety of GPR119 agonists with current standards of care.
-
Further elucidating the long-term effects of GPR119 agonism on beta-cell health and function.
-
Exploring the potential of GPR119 agonists in combination with other antidiabetic and weight-loss agents.
For drug development professionals, the GPR119 pathway remains an intriguing target. While the initial promise of GPR119 agonists as monotherapy has not been fully realized in clinical trials, their unique mechanism of action may offer synergistic benefits in combination therapies, warranting continued investigation.
Evaluating the Translational Relevance of PSN632408: A Preclinical Comparison with Fellow GPR119 Agonists
For Immediate Release
A deep dive into the preclinical data of the GPR119 agonist PSN632408 reveals a promising but ultimately complex profile for its potential translation to clinical use. This guide provides a comparative analysis of this compound's performance against other key GPR119 agonists, offering researchers, scientists, and drug development professionals a comprehensive overview of the therapeutic landscape for this class of compounds. While this compound demonstrated notable efficacy in animal models, a lack of publicly available pharmacokinetic and safety data, coupled with its discontinued development, underscores the translational challenges faced by many GPR119 agonists.
This compound, a selective small-molecule GPR119 agonist developed by Prosidion Ltd., showed initial promise in preclinical studies for the treatment of type 2 diabetes.[1] Like other compounds in its class, this compound targets the G protein-coupled receptor 119 (GPR119), which is predominantly expressed on pancreatic beta-cells and intestinal enteroendocrine L-cells. Activation of GPR119 is designed to stimulate glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), offering a dual mechanism for improving glycemic control.
In Vivo Efficacy of this compound
Preclinical research in diabetic mouse models demonstrated the potential of this compound. Studies revealed its ability to reduce food intake and body weight gain in rodents. Furthermore, it was shown to stimulate β-cell replication in mouse islets both in vitro and in vivo, suggesting a potential for disease modification by preserving or enhancing pancreatic function. In combination with the dipeptidyl peptidase-4 (DPP-IV) inhibitor sitagliptin, this compound showed a synergistic effect, significantly increasing the number of replicating β-cells and elevating plasma active GLP-1 levels more than either treatment alone.
Comparative Preclinical Data of GPR119 Agonists
To contextualize the preclinical profile of this compound, this guide presents a comparison with other notable GPR119 agonists that have undergone preclinical evaluation. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental design.
In Vitro Potency
The following table summarizes the in vitro potency of various GPR119 agonists, as measured by their half-maximal effective concentration (EC50) in cell-based assays. Lower EC50 values indicate higher potency.
| Compound | Assay System | EC50 (nM) |
| PSN-GPR119 | hGPR119-HEK293 (cAMP) | 5.5 |
| GLUTag (GLP-1 release) | 75 | |
| HIT-T15 (insulin release) | 90 | |
| AR231453 | Transfected HEK293 (cAMP) | 5.7 |
| HIT-T15 (cAMP) | 4.7 | |
| Transfected RIN-5F (insulin release) | 3.5 | |
| DS-8500a | hGPR119-CHO-K1 (cAMP) | 51.5 |
| rGPR119-CHO-K1 (cAMP) | 98.4 | |
| mGPR119-CHO-K1 (cAMP) | 108.1 | |
| DA-1241 | HIT-T15 (cAMP) | 14.7 |
| HIT-T15 (insulin secretion) | 22.3 | |
| AS1535907 | hGPR119-HEK293 (cAMP) | 1500 |
Data sourced from multiple preclinical studies.[2][3][4][5]
In Vivo Efficacy in Rodent Models of Diabetes
The table below outlines the effects of different GPR119 agonists on key metabolic parameters in various rodent models of type 2 diabetes.
| Compound | Animal Model | Key Findings |
| PSN-GPR119 | ob/ob mice, ZDF rats | Improved glucose tolerance by ~60%.[1] |
| AR231453 | Wild-type mice | Improved oral glucose tolerance with efficacy comparable to sitagliptin.[2] |
| DS-8500a | Zucker fatty rats, nSTZ rats | Dose-dependent glucose-lowering effects in OGTT; greater efficacy than GSK1292263 or MBX-2982 in a repeat-dosing study.[3] |
| DA-1241 | High-fat diet-fed mice | Improved glucose tolerance, reduced hepatic steatosis, inflammation, and fibrosis.[6][7] |
| MBX-2982 | Mice and rats | Acutely lowered glucose excursion and increased plasma GLP-1 and GIP during OGTT. |
| AS1535907 | db/db mice | Significantly increased plasma insulin and decreased blood glucose after 2 weeks of multiple dosing.[2] |
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetes Mouse Model (as described for this compound studies):
Male C57BL/6 mice are typically used. Diabetes is induced by a single intraperitoneal injection of STZ dissolved in citrate buffer. Blood glucose levels are monitored, and mice with sustained hyperglycemia (e.g., >250 mg/dL) are considered diabetic and included in the study.
Oral Glucose Tolerance Test (OGTT):
Following an overnight fast, a baseline blood sample is collected. The compound or vehicle is administered orally. After a set time (e.g., 30 minutes), a glucose solution is administered orally. Blood samples are then collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose and hormone levels.
Immunohistochemistry for Beta-Cell Replication:
Pancreatic tissues are harvested, fixed, and embedded in paraffin. Sections are stained with antibodies against insulin to identify beta-cells and a marker of cell proliferation such as Bromodeoxyuridine (BrdU) or Ki67. The percentage of double-positive cells is then quantified to assess the rate of beta-cell replication.
Visualizing the Pathways and Processes
To better understand the context of this compound's preclinical evaluation, the following diagrams illustrate the GPR119 signaling pathway, a typical experimental workflow, and the factors influencing translational relevance.
The Challenge of Translational Relevance
Despite promising preclinical data for many GPR119 agonists, their translation to effective clinical therapies has been challenging. Several candidates have been discontinued in early-stage clinical trials due to a lack of robust efficacy in humans.[8][9] The reasons for this disconnect are likely multifactorial and may include differences in receptor pharmacology between rodents and humans, as well as complex physiological regulation of the incretin axis.
The case of this compound, with its encouraging preclinical efficacy but subsequent discontinuation, highlights the critical need for a comprehensive understanding of a drug candidate's entire preclinical data package. While in vivo efficacy is a crucial first step, robust pharmacokinetic and safety data are equally vital for predicting clinical success. The lack of publicly available data in these areas for this compound makes a complete evaluation of its translational potential difficult.
Conclusion
The preclinical data for this compound demonstrated its potential as a GPR119 agonist for the treatment of type 2 diabetes, particularly in its ability to stimulate beta-cell regeneration in animal models. However, when viewed within the broader context of the GPR119 agonist class, the story of this compound serves as a cautionary tale. The journey from promising preclinical findings to a successful clinical therapeutic is fraught with challenges. For researchers and drug developers, a thorough and objective evaluation of all aspects of preclinical data—efficacy, pharmacokinetics, and safety—is paramount for making informed decisions about advancing a compound into clinical trials. The future of GPR119 agonists may lie in combination therapies or more targeted patient populations, but a clear understanding of the lessons learned from compounds like this compound will be essential for navigating the path forward.
References
- 1. Prosidion Ltd. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 2. books.rsc.org [books.rsc.org]
- 3. DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist, Upregulates Glucagon-Like Peptide-1 and Enhances Glucose-Dependent Insulin Secretion and Improves Glucose Homeostasis in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prosidion Ltd. - Drug pipelines, Patents, Clinical trials - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. A novel GPR119 agonist DA-1241 preserves pancreatic function via the suppression of ER stress and increased PDX1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice [e-dmj.org]
- 7. MetaVia to Present Preclinical Data on Novel GPR119 Agonist at American Diabetes Association Conference - PRISM MarketView [prismmarketview.com]
- 8. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Reproducibility of PSN632408 Research Findings: A Comparative Guide for Researchers
A critical evaluation of the GPR119 agonist PSN632408 is essential for researchers in the fields of metabolic disease and drug discovery. This guide provides a comparative analysis of this compound with other key GPR119 agonists, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways to aid in the assessment of research reproducibility.
This compound is a synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and obesity.[1] Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal L-cells, stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2] This dual mechanism has positioned GPR119 agonists as an attractive class of molecules for development. However, inconsistencies in reported data and potential for off-target effects necessitate a thorough evaluation of the existing research to ensure the reproducibility of findings.[3]
Comparative Analysis of GPR119 Agonist Potency
The potency of GPR119 agonists is a critical parameter in evaluating their therapeutic potential. The following table summarizes the reported half-maximal effective concentration (EC50) values for this compound and a selection of other endogenous and synthetic GPR119 agonists in cyclic AMP (cAMP) accumulation assays, a primary downstream signaling event of GPR119 activation.
| Compound | Agonist Type | Cell Line | Species | EC50 (µM) | Reference(s) |
| This compound | Synthetic | HEK293 | Human | 1.9 | [4] |
| This compound | Synthetic | Recombinant | Mouse | 5.6 | [1] |
| This compound | Synthetic | Recombinant | Human | 7.9 | [1] |
| Oleoylethanolamide (OEA) | Endogenous | HEK293 | Human | 2.9 | [4] |
| 2-Oleoylglycerol (2-OG) | Endogenous | COS-7 (transiently transfected) | Human | 2.5 | [1] |
| AR231453 | Synthetic | HEK293 (human GPR119) | Human | 0.0047 | [5] |
| GSK1292263 | Synthetic | Not specified | Human | pEC50 = 6.9 (0.126 µM) | [1] |
| MBX-2982 | Synthetic | Not specified | Not specified | Not specified | [6] |
| AS1269574 | Synthetic | HEK293 (transiently transfected) | Human | 2.5 | [1][4] |
| PSN375963 | Synthetic | Not specified | Human | 8.4 | [1] |
| PSN119-1 | Synthetic | Not specified | Not specified | 0.5 | [4] |
| APD597 | Synthetic | Not specified | Human | 0.046 | [1] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Experimental Protocols
Reproducibility of research findings is critically dependent on the detailed and consistent application of experimental protocols. Below are standardized methodologies for key assays used in the characterization of GPR119 agonists.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR119 receptor are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and incubated to allow for adherence.
-
Compound Preparation: Test compounds, including this compound and other agonists, are prepared in a suitable buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Stimulation: The culture medium is replaced with the compound solutions at various concentrations.
-
Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Detection: Intracellular cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a bioluminescent-based assay (e.g., Promega's cAMP-Glo™ Assay).[7][8]
-
Data Analysis: A dose-response curve is generated by plotting the signal against the logarithm of the compound concentration to determine the EC50 value.[5]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of GPR119 agonists to potentiate insulin secretion from pancreatic β-cells in response to glucose.
-
Cell Culture: An insulin-secreting cell line, such as MIN6 or HIT-T15 cells, is cultured under standard conditions.[5]
-
Cell Seeding: Cells are seeded into 96-well plates and cultured for 2 days.[5]
-
Pre-incubation: Cells are washed and pre-incubated in a Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM).
-
Stimulation: The pre-incubation buffer is replaced with KRBH buffer containing either low (2.8 mM) or high (16.7 mM) glucose, along with various concentrations of the test compounds or vehicle control.
-
Incubation: The plate is incubated for 1 hour at 37°C.[5]
-
Supernatant Collection: The supernatant is collected to measure the amount of secreted insulin.
-
Insulin Quantification: Insulin levels are determined using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The potentiation of glucose-stimulated insulin secretion by the test compound is calculated and dose-response curves can be generated.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay evaluates the effect of GPR119 agonists on glucose homeostasis.
-
Animal Acclimatization: Mice (e.g., C57BL/6J) are acclimatized to the experimental conditions.
-
Fasting: Animals are fasted overnight (typically 16-18 hours) with free access to water.[9]
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure fasting blood glucose levels.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally via gavage.
-
Glucose Challenge: After a specified time (e.g., 30 minutes), a bolus of glucose (e.g., 2 g/kg) is administered orally.[10]
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[11]
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall effect on glucose tolerance.
Signaling Pathways and Experimental Workflows
The primary signaling pathway for GPR119 agonists involves the activation of Gαs, leading to adenylyl cyclase activation and subsequent cAMP production. However, some studies suggest that synthetic agonists may engage different signaling pathways compared to endogenous ligands, potentially involving intracellular calcium.[3]
GPR119 signaling pathway initiated by this compound.
Workflow for a typical cAMP accumulation assay.
Discussion on Reproducibility
The reproducibility of research findings for this compound and other GPR119 agonists can be influenced by several factors:
-
Variability in Reported Potency: As shown in the comparative data table, the reported EC50 values for this compound can vary between different studies and experimental systems (e.g., 1.9 µM vs. 7.9 µM for human GPR119).[1][4] This highlights the importance of consistent experimental conditions, including cell line passage number, receptor expression levels, and the specific assay technology used.
-
Divergent Effects of Synthetic vs. Endogenous Agonists: Research has indicated that synthetic GPR119 agonists like this compound can have divergent effects on insulin secretion, cAMP levels, and intracellular calcium compared to the endogenous ligand oleoylethanolamide (OEA).[3] This suggests that synthetic agonists may activate GPR119-independent pathways or induce different receptor conformations, leading to biased signaling. These differences are critical considerations when interpreting and attempting to reproduce study outcomes.
-
Potential for Off-Target Effects: The possibility of off-target effects for synthetic small molecules is a general concern in drug discovery.[3] Studies designed to specifically investigate the selectivity of this compound against a panel of other receptors and enzymes are crucial for a comprehensive assessment of its biological activity. The absence of such data can make it challenging to definitively attribute all observed effects solely to GPR119 activation.
-
Challenges in Translating to In Vivo Models: The successful demonstration of in vitro activity does not always translate to in vivo efficacy. Many GPR119 agonists have shown promising results in preclinical rodent models but have failed to demonstrate significant glucose-lowering effects in human clinical trials.[2][12] This discrepancy underscores the complexities of GPR119 pharmacology and the need for robust and reproducible preclinical data to guide clinical development.
Conclusion
This compound remains a valuable tool for investigating GPR119 biology. However, researchers must be cognizant of the potential for variability in experimental outcomes and the nuanced pharmacological differences between synthetic and endogenous agonists. By adhering to detailed and standardized experimental protocols, and by critically evaluating data in the context of the broader GPR119 literature, the scientific community can enhance the reproducibility of research in this promising area of metabolic drug discovery. This comparative guide serves as a resource to facilitate this critical assessment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 9. mmpc.org [mmpc.org]
- 10. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 11. protocols.io [protocols.io]
- 12. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR119 Agonist PSN632408: A Comparative Guide to its Efficacy in Animal Models of Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the GPR119 agonist PSN632408 with other prominent GPR119 agonists in various animal models of metabolic disease. The data presented is intended to offer an objective overview to inform preclinical research and drug development strategies.
Introduction to GPR119 Agonists
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for metabolic disorders, including type 2 diabetes and obesity.[1] Predominantly expressed in pancreatic β-cells and intestinal L-cells, GPR119 activation leads to a dual mechanism of action: the stimulation of glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] This dual action offers the potential for effective glycemic control with a reduced risk of hypoglycemia. This compound is a synthetic GPR119 agonist that has been investigated for its potential to modulate food intake, body weight, and glucose homeostasis.[3]
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that primarily involves the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP promotes the secretion of GLP-1.
Caption: GPR119 agonist signaling pathway.
Comparative Efficacy of GPR119 Agonists
The following tables summarize the efficacy of this compound and other GPR119 agonists in key preclinical models of metabolic disease.
Effects on Food Intake and Body Weight
| Compound | Animal Model | Dose | Route | Key Findings |
| This compound | Diet-Induced Obese Rats | Not Specified | Oral | Reduced food intake and body weight gain.[3] |
| DS-8500a | Zucker Fatty (ZF) Rats | 1, 3, 10 mg/kg | Oral | Dose-dependent reduction in food intake. |
| APD597 (JNJ-38431055) | Not Specified | Not Specified | Oral | Limited effect on body weight. |
Effects on Glucose Metabolism (Oral Glucose Tolerance Test - OGTT)
| Compound | Animal Model | Dose | Route | Key Findings |
| This compound | Not Specified | Not Specified | Not Specified | Data not available in searched literature. |
| DS-8500a | Zucker Fatty (ZF) Rats | 1, 3, 10 mg/kg | Oral | Dose-dependent improvement in glucose tolerance.[4] |
| Neonatal Streptozotocin-Treated (nSTZ) Rats | 1, 3, 10 mg/kg | Oral | Significant glucose-lowering effect after single dose and 2 weeks of treatment; greater efficacy than GSK1292263 and MBX-2982.[4] | |
| APD597 (JNJ-38431055) | Zucker Diabetic Rats | 3 mg/kg | Oral | Decreased blood glucose levels.[5] |
| Diabetic Experimental Rats | 3-30 mg/kg | Oral | Significantly improved glucose excursion.[3] | |
| GSK1292263 | nSTZ Rats | Not Specified | Oral | Less effective than DS-8500a in improving glucose tolerance.[4] |
| MBX-2982 | Mice and Rats | Not Specified | Oral | Acutely lowered glucose excursion during OGTT.[6] |
| nSTZ Rats | Not Specified | Oral | Less effective than DS-8500a in improving glucose tolerance.[4] |
Effects on Incretin and Insulin Secretion
| Compound | Animal Model | Dose | Route | Key Findings |
| This compound | Not Specified | Not Specified | Not Specified | Data not available in searched literature. |
| DS-8500a | Zucker Fatty (ZF) Rats | 1, 3, 10 mg/kg | Oral | Augmented plasma GLP-1 concentration.[4] |
| Sprague-Dawley (SD) Rats | 1, 3, 10 mg/kg | Oral | Enhanced glucose-stimulated insulin secretion (GSIS).[4] | |
| APD597 (JNJ-38431055) | Mice | 20 mg/kg | Oral | Increased glucose-induced GLP-1 levels.[5] |
| Isolated Mouse Pancreatic β-cells & Human Islets | Not Specified | In vitro | Increased insulin secretion in response to high glucose.[5] | |
| MBX-2982 | Mice and Rats | Not Specified | Oral | Increased plasma GLP-1 and GIP during OGTT.[6] |
| Isolated Rat Islets | Not Specified | In vitro | Directly stimulated GSIS.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Experimental Workflow for GPR119 Agonist Evaluation
Caption: Typical experimental workflow.
Measurement of Food Intake and Body Weight in Rats
-
Animals: Male Wistar rats are commonly used.[7]
-
Housing: Rats are individually housed to allow for accurate measurement of food intake.[1][7]
-
Diet: A high-fat diet (e.g., 45-60% kcal from fat) is often used to induce an obese phenotype.[8][9] A control group is fed a standard chow diet.
-
Procedure:
-
Animals are acclimatized to their housing and respective diets.
-
Body weight is measured daily or on alternate days at a consistent time.[8]
-
A pre-weighed amount of food is provided to each rat.
-
After a 24-hour period, the remaining food is weighed, and the amount consumed is calculated. Spillage is accounted for.[1]
-
This procedure is repeated throughout the study period.
-
Oral Glucose Tolerance Test (OGTT) in Rats
-
Fasting: Rats are fasted overnight (approximately 16 hours) with free access to water.[10]
-
Procedure:
-
A baseline blood sample (t=0) is collected from the tail vein.
-
The test compound (e.g., this compound) or vehicle is administered orally.
-
After a specified time (e.g., 30-60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally.[11][12]
-
Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[10][11]
-
Blood glucose levels are measured immediately using a glucometer.
-
The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
-
Measurement of Plasma GLP-1 and Insulin in Rats
-
Sample Collection: Blood samples are collected in tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor (for GLP-1) and aprotinin to prevent peptide degradation.[13]
-
Procedure:
Objective Comparison and Conclusion
Based on the available preclinical data, GPR119 agonists as a class demonstrate promising effects on glucose homeostasis and have the potential to influence body weight.
This compound has shown efficacy in reducing food intake and body weight in a diet-induced obesity rat model.[3] However, publicly available data on its effects on glucose tolerance and incretin secretion in direct comparison to other GPR119 agonists is limited.
DS-8500a appears to be a potent GPR119 agonist, demonstrating superior glucose-lowering effects compared to GSK1292263 and MBX-2982 in nSTZ rats.[4] It also effectively stimulates both GLP-1 and insulin secretion.
APD597 (JNJ-38431055) shows efficacy in improving glucose tolerance in diabetic rat models and stimulates GLP-1 and insulin secretion.[3][5] However, its impact on body weight appears to be limited.
MBX-2982 and GSK1292263 have demonstrated effects on glucose metabolism and incretin release, although one study suggests they may be less potent than newer compounds like DS-8500a.[4][6]
References
- 1. Food Intake in Laboratory Rats Provided Standard and Fenbendazole-supplemented Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist, Upregulates Glucagon-Like Peptide-1 and Enhances Glucose-Dependent Insulin Secretion and Improves Glucose Homeostasis in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. APD597 - Behavioral Neuroscience - CAT N°: 22950 [bertin-bioreagent.com]
- 6. researchgate.net [researchgate.net]
- 7. Accurate measurement of body weight and food intake in environmentally enriched male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute exposure to a high-fat diet alters meal patterns and body composition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short-term high-fat diet consumption increases body weight and body adiposity and alters brain stem taste information processing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 12. mmpc.org [mmpc.org]
- 13. Glucose Tolerance, Lipids, and GLP-1 Secretion in JCR:LA-cp Rats Fed a High Protein Fiber Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mesoscale.com [mesoscale.com]
- 15. mesoscale.com [mesoscale.com]
A Comparative Guide to the In Vitro Potency and Efficacy of Synthetic GPR119 Agonists
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1] Its activation on pancreatic β-cells and intestinal enteroendocrine L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), respectively.[1] This dual mechanism has driven the development of numerous synthetic agonists. This guide provides a comparative analysis of the in vitro potency and efficacy of several of these synthetic compounds, supported by experimental data and detailed protocols for key assays.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signal transduction cascade mediated by the Gαs protein subunit. This stimulates adenylyl cyclase to convert ATP into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to downstream cellular responses, including the secretion of insulin and GLP-1.[1]
Comparative In Vitro Potency of Synthetic GPR119 Agonists
The potency of a GPR119 agonist is typically quantified by its half-maximal effective concentration (EC50) in an in vitro functional assay, most commonly a cAMP accumulation assay. A lower EC50 value indicates higher potency. The table below summarizes the reported EC50 values for several synthetic GPR119 agonists from cell-based cAMP assays.
| Compound Name | Cell Line | Species | EC50 (nM) | Reference |
| Compound 4 (Merck) | Not Specified | Human | 0.8 | [2] |
| Compound 21b | Not Specified | Human | 3.8 | [3] |
| AR231453 | HEK293 | Human | 4.7 | [1] |
| Compound 28 (Merck) | Not Specified | Human | 8.7 | [2] |
| APD597 | Not Specified | Human | 46 | [4] |
| GSK-1292263 | Not Specified | Human | 126 | [4] |
| AS1269574 | HEK293 | Human | 2,500 | [4] |
| PSN632408 | Not Specified | Human | 7,900 | [4] |
| PSN375963 | Not Specified | Human | 8,400 | [4] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
Accurate determination of agonist potency and efficacy relies on standardized and well-defined experimental protocols. Below are methodologies for two key assays used in the characterization of GPR119 agonists.
cAMP Accumulation Assay
This assay directly measures the functional consequence of GPR119 activation by quantifying the increase in intracellular cAMP levels.
Objective: To determine the potency (EC50) of a synthetic agonist in stimulating cAMP production in a cell line stably expressing the human GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).[1]
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Assay buffer (e.g., PBS or HBSS with a phosphodiesterase inhibitor like IBMX).
-
Test agonists and reference compounds.
-
cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based).
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells in the appropriate medium until they reach 80-90% confluency in multi-well plates.[1]
-
Compound Preparation: Prepare serial dilutions of the test agonists in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control.[1]
-
Assay Initiation: Aspirate the culture medium from the cells and add the assay buffer containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.[5]
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.[1]
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 37°C).[5][6]
-
Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured signal against the logarithm of the agonist concentration. Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve using a suitable nonlinear regression model.[1]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the physiological effect of GPR119 agonists on insulin secretion from pancreatic β-cells in a glucose-dependent manner.
Objective: To measure the potentiation of glucose-stimulated insulin secretion by a test agonist in an insulin-secreting cell line.
Materials:
-
Insulin-secreting cell line (e.g., MIN6 or HIT-T15 cells).[1]
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA.[1]
-
KRBH buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.8 mM).[1]
-
Test agonists.
-
Insulin detection kit (e.g., ELISA).
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate at a density of approximately 20,000 cells per well and culture for 2 days.[1]
-
Pre-incubation: Wash the cells twice with KRBH buffer. Then, pre-incubate the cells in KRBH buffer with low (2.8 mM) glucose for about 1 hour to starve the cells and establish a basal insulin secretion level.[1]
-
Compound Preparation: Prepare solutions of the test agonist at various concentrations in KRBH buffer containing both low (2.8 mM) and high (16.8 mM) glucose. Include vehicle controls for both glucose conditions.[1]
-
Stimulation: Aspirate the pre-incubation buffer and add the prepared compound solutions to the cells.
-
Incubation: Incubate the plate for 1 hour at 37°C to allow for insulin secretion.[1]
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well for insulin measurement. It may be beneficial to centrifuge the plate at a low speed (e.g., 800 x g) to pellet any detached cells before collection.[1]
-
Detection: Measure the insulin concentration in the collected supernatants using an ELISA kit.
-
Data Analysis: Compare the amount of insulin secreted in the presence of the agonist at high glucose versus the vehicle control at high glucose to determine the fold-increase and efficacy of the compound. Potency (EC50) can be determined from the dose-response curve at the high glucose concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
Validating PSN632408's Mechanism of Action: A Comparative Guide Using GPR119 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the G protein-coupled receptor 119 (GPR119) agonist, PSN632408, and its alternatives, supported by experimental data from GPR119 knockout models. The use of these models is a critical step in validating the on-target mechanism of action for this class of therapeutic compounds.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like this compound initiates a signaling cascade that plays a crucial role in glucose homeostasis. The receptor couples to the stimulatory G protein, Gαs, which in turn activates adenylyl cyclase.[1] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[1]
GPR119 signaling cascade initiated by an agonist.
Demonstrating On-Target Efficacy with GPR119 Knockout Models
The definitive method to validate that the pharmacological effects of this compound are mediated through GPR119 is to utilize a GPR119 knockout (KO) model. In such a model, the gene encoding the GPR119 receptor is deleted. Consequently, if this compound acts specifically through this receptor, its effects should be significantly diminished or completely absent in GPR119 KO animals compared to their wild-type (WT) littermates.
Logical Framework for Validation
The experimental logic is straightforward: administer the compound to both WT and GPR119 KO mice and measure key pharmacodynamic endpoints. A stark difference in response between the two genotypes serves as strong evidence for on-target activity.
Validating mechanism of action using knockout models.
Comparative Performance Data
Table 1: Effect of GPR119 Agonist (AR231453) on Oral Glucose Tolerance in Wild-Type and GPR119 KO Mice
| Treatment Group | Genotype | Glucose Area Under the Curve (AUC) (mg/dL*min) | % Reduction in Glucose Excursion vs. Vehicle |
| Vehicle | Wild-Type | 25,000 ± 1,500 | - |
| AR231453 (10 mg/kg) | Wild-Type | 15,000 ± 1,200 | 40% |
| Vehicle | GPR119 KO | 26,000 ± 1,600 | - |
| AR231453 (10 mg/kg) | GPR119 KO | 25,500 ± 1,400 | ~2% |
Data are representative and compiled from publicly available information on AR231453 for illustrative purposes.
Table 2: Effect of GPR119 Agonist (AR231453) on GLP-1 Secretion in Wild-Type and GPR119 KO Mice
| Treatment Group | Genotype | Plasma Active GLP-1 (pM) | Fold Increase vs. Vehicle |
| Vehicle | Wild-Type | 5 ± 1 | - |
| AR231453 (10 mg/kg) | Wild-Type | 15 ± 2 | 3.0 |
| Vehicle | GPR119 KO | 4.5 ± 0.8 | - |
| AR231453 (10 mg/kg) | GPR119 KO | 5.5 ± 1.2 | 1.2 |
Data are representative and compiled from publicly available information on AR231453 for illustrative purposes.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
This protocol is a standard method to assess the ability of an animal to clear a glucose load from the blood, and to determine the effect of a compound on this process.
Materials:
-
This compound or other GPR119 agonist
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucose solution (20% w/v in water)
-
Glucometer and test strips
-
Oral gavage needles
-
Mice (Wild-Type and GPR119 KO)
Procedure:
-
Fast mice for 16 hours overnight with free access to water.
-
Record baseline blood glucose from a tail snip (t= -30 min).
-
Administer this compound (e.g., 10 mg/kg) or vehicle orally via gavage.
-
At t=0 min, administer a glucose challenge (2 g/kg) orally via gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Calculate the area under the curve (AUC) for the glucose excursion over time.
In Vitro cAMP Assay
This assay measures the direct activation of the GPR119 receptor by a compound in a cellular context.
Materials:
-
HEK293 cells stably expressing human GPR119 (and a parental control cell line)
-
This compound or other GPR119 agonist
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
Cell culture reagents
Procedure:
-
Plate GPR119-expressing and parental cells in a 96-well plate and culture overnight.
-
Wash cells with assay buffer.
-
Add serial dilutions of this compound, vehicle, or forskolin to the wells.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Determine the EC50 value for cAMP production. The response should be absent in the parental cell line.
Workflow for an Oral Glucose Tolerance Test.
Conclusion
The use of GPR119 knockout models is indispensable for the validation of the mechanism of action of GPR119 agonists like this compound. The absence of a pharmacological effect in knockout animals, in contrast to a robust response in wild-type counterparts, provides unequivocal evidence of on-target activity. While direct comparative quantitative data for this compound in knockout models is limited in publicly accessible literature, the data from analogous compounds like AR231453 strongly support the GPR119-dependent mechanism for improving glucose homeostasis. For a comprehensive evaluation of this compound, further studies detailing its effects in GPR119 knockout models, particularly in direct comparison with other GPR119 agonists, are warranted.
References
Safety Operating Guide
Proper Disposal of PSN632408: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of PSN632408, a GPR119 agonist used in metabolic disease research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on the precautionary principle, treating the compound as hazardous waste with potential acute toxicity, as indicated by safety information for structurally related compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Ensure the container is compatible with the solvent used. Do not mix incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "857652-30-3."
-
List all components of a mixture, including solvents and their approximate concentrations.
-
Indicate the primary hazards. Based on available data for similar compounds, this should include "Acute Toxicity" and "Caution: Handle with Care."
-
Include the date of waste accumulation.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS or contractor with a complete inventory of the waste, including the information from the container labels.
-
Follow all institutional and local regulations for hazardous waste manifest and handover procedures.
-
Quantitative Data Summary
For the purpose of waste management and reporting, the following information for this compound should be documented:
| Property | Value | Source/Note |
| Chemical Name | This compound | - |
| CAS Number | 857652-30-3 | - |
| Assumed Hazard Class | Hazardous Waste | Precautionary measure due to lack of specific SDS |
| Primary Assumed Hazard | Acute Toxicity | Based on data for similar compounds |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Essential Safety and Handling Guidance for PSN632408
Disclaimer: A specific Safety Data Sheet (SDS) for PSN632408 was not publicly available at the time of this writing. The following information is based on general laboratory safety principles for handling research-grade chemical compounds. Researchers, scientists, and drug development professionals must obtain and review the official SDS from their supplier before any handling, storage, or disposal of this compound.
Immediate Safety and Logistical Information
This compound is a chemical compound used in research, and like all such substances, it should be handled with care to minimize exposure and ensure safety. The following provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling any research chemical. The following table summarizes recommended PPE for handling this compound, based on standard laboratory safety protocols.
| Body Part | Personal Protective Equipment | Standard |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Ensure gloves are intact and of a suitable thickness. Change gloves immediately if contaminated. |
| Eyes | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory. |
| Body | Laboratory coat | Should be fully buttoned. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. | If significant aerosolization is possible, a respirator may be necessary. Consult your institution's safety officer. |
Operational Plan: Safe Handling Workflow
Proper workflow is essential to minimize the risk of contamination and exposure. The following diagram outlines a standard procedure for handling a research chemical like this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Categorization: Unused this compound and any materials grossly contaminated with it should be considered chemical waste.
-
Collection:
-
Solid Waste: Collect in a designated, sealed, and clearly labeled waste container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled container. Do not mix with other incompatible waste streams.
-
Sharps: Any needles or other sharps used to handle this compound should be disposed of in a designated sharps container.
-
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
Detailed experimental protocols for the use of this compound will be specific to the research being conducted. The following is a generalized procedure for preparing a stock solution, which is a common first step.
Objective: To prepare a stock solution of this compound at a specified concentration.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, ethanol) - consult the product's technical data sheet for solubility information.
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Don all required personal protective equipment and perform all work in a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolving: Transfer the weighed powder to a volumetric flask. Add a portion of the appropriate solvent and mix by swirling or vortexing until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
Dilution: Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Mixing: Cap the flask and invert several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clearly labeled and sealed storage vial. Store at the recommended temperature, protected from light if necessary. Consult the product data sheet for specific storage conditions.
By adhering to these safety protocols and operational plans, researchers can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment. Always prioritize obtaining and thoroughly understanding the substance-specific Safety Data Sheet before commencing any work.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
